molecular formula C22H16FN7O2S B10788506 Dalmelitinib CAS No. 1637658-98-0

Dalmelitinib

Cat. No.: B10788506
CAS No.: 1637658-98-0
M. Wt: 461.5 g/mol
InChI Key: MFEXYTURXUZOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalmelitinib is a synthetic, ATP-competitive inhibitor targeting the hepatocyte growth factor (HGF) receptor cMET, a key tyrosine kinase implicated in oncogenic processes such as cell proliferation, survival, and metastasis . This mechanism positions this compound as a valuable tool compound for investigating cancer pathways driven by cMET signaling, including studies on tumor growth, invasion, and treatment resistance . The compound has a molecular weight of 461.11 and a chemical structure that adheres to Lipinski's rules, indicating favorable drug-like properties for preclinical research . As a selective cMET inhibitor, this compound offers significant research value in exploring targeted therapeutic strategies for various cancer models where the HGF/cMET axis is activated. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

1637658-98-0

Molecular Formula

C22H16FN7O2S

Molecular Weight

461.5 g/mol

IUPAC Name

9-[[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-4-methyl-[1,4]oxazino[3,2-c]quinolin-3-one

InChI

InChI=1S/C22H16FN7O2S/c1-28-9-13(7-25-28)12-5-16(23)21-26-27-22(30(21)10-12)33-14-3-4-17-15(6-14)20-18(8-24-17)29(2)19(31)11-32-20/h3-10H,11H2,1-2H3

InChI Key

MFEXYTURXUZOID-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NN=C3SC4=CC5=C6C(=CN=C5C=C4)N(C(=O)CO6)C)C(=C2)F

Origin of Product

United States

Foundational & Exploratory

Dalmelitinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalmelitinib is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver of tumorigenesis and metastasis in a subset of non-small cell lung cancers (NSCLC). This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling consequences, and preclinical efficacy. By binding to the ATP-binding pocket of c-Met, this compound effectively abrogates the kinase activity, leading to the inhibition of critical downstream pathways, including the PI3K/AKT and MAPK/ERK signaling axes. This targeted inhibition culminates in the suppression of tumor cell proliferation, survival, and invasion. This document provides a comprehensive summary of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to c-Met Signaling in NSCLC

The mesenchymal-epithelial transition factor (MET) proto-oncogene encodes the c-Met receptor, a transmembrane tyrosine kinase. Its natural ligand is the hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes, leading to autophosphorylation of key tyrosine residues within its kinase domain. This activation triggers a cascade of downstream signaling events that are crucial for normal cellular processes such as embryogenesis, tissue regeneration, and wound healing.

In the context of NSCLC, aberrant c-Met signaling, driven by mechanisms such as MET gene amplification or mutations leading to exon 14 skipping, results in constitutive kinase activity. This uncontrolled signaling promotes cancer cell proliferation, survival, migration, and invasion, contributing to tumor growth and metastasis. Notably, MET exon 14 skipping mutations lead to the loss of a CBL ubiquitin ligase binding site, impairing receptor degradation and resulting in prolonged c-Met signaling.

Molecular Mechanism of Action of this compound

This compound is a selective, ATP-competitive inhibitor of c-Met kinase. Its primary mechanism involves high-affinity binding to the ATP-binding pocket within the catalytic domain of the c-Met receptor. This occupation prevents the binding of endogenous ATP, thereby inhibiting the autophosphorylation of the receptor and blocking the initiation of downstream signaling cascades.

Biochemical Potency

This compound exhibits potent inhibitory activity against the c-Met kinase.

ParameterValue
IC50 (c-Met kinase) 2.9 nM

Table 1: In vitro biochemical potency of this compound against c-Met kinase.

Cellular Effects and Downstream Signaling Inhibition

The inhibition of c-Met by this compound translates into potent anti-proliferative effects in c-Met-dependent cancer cells. This is a direct consequence of the drug's ability to suppress the phosphorylation and activation of key downstream signaling proteins.

Inhibition of Cell Proliferation

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines harboring MET gene amplification.

Cell LineCancer TypeMET StatusIC50 (nM)
SNU-5Gastric CarcinomaAmplification2
MHCC97-HHepatocellular CarcinomaAmplification6
MKN-45Gastric CarcinomaAmplification6
MHCC97-LHepatocellular CarcinomaAmplification7
NCI-H1993Non-Small Cell Lung CancerAmplification14
HCCLM3Hepatocellular CarcinomaAmplification33
Huh-7Hepatocellular CarcinomaNo Amplification> 1000
NCI-N87Gastric CarcinomaNo Amplification> 1000
NCI-1975Non-Small Cell Lung CancerNo Amplification> 1000
A549Non-Small Cell Lung CancerNo Amplification> 1000

Table 2: In vitro anti-proliferative activity of this compound in a panel of cancer cell lines.

Downstream Signaling Pathway Inhibition

This compound effectively suppresses the phosphorylation of key downstream effectors of the c-Met signaling pathway, primarily the PI3K/AKT and MAPK/ERK pathways.

Dalmelitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation This compound This compound This compound->p_cMet Inhibits MEK MEK This compound->MEK Downregulates PI3K PI3K This compound->PI3K Downregulates ATP ATP ATP->p_cMet GAB1 GAB1 p_cMet->GAB1 Recruits & Phosphorylates GRB2 GRB2 p_cMet->GRB2 Recruits GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound's inhibition of the c-Met signaling pathway.

In Vivo Efficacy in NSCLC Xenograft Models

While specific quantitative data for this compound in NSCLC xenograft models is not extensively available in the public domain, preclinical studies with other selective c-Met inhibitors in models such as the NCI-H1993 and MKN-45 xenografts have demonstrated significant tumor growth inhibition. These studies typically involve the subcutaneous implantation of tumor cells into immunocompromised mice, followed by oral administration of the inhibitor.

Xenograft_Workflow cluster_cell_culture Cell Culture cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cell_Culture NSCLC Cell Line (e.g., NCI-H1993) Implantation Subcutaneous injection into immunocompromised mice Cell_Culture->Implantation Randomization Randomization of mice into treatment groups Implantation->Randomization Treatment Oral administration of This compound or Vehicle Randomization->Treatment Monitoring Tumor volume measurement (caliper measurements) Treatment->Monitoring Analysis Analysis of tumor growth inhibition Monitoring->Analysis

Figure 2: General experimental workflow for in vivo xenograft studies.

Potential Mechanisms of Resistance

Resistance to MET tyrosine kinase inhibitors, including potentially this compound, is a clinical challenge. The mechanisms of resistance can be broadly categorized as on-target and off-target.

  • On-target resistance typically involves the acquisition of secondary mutations within the MET kinase domain that interfere with drug binding.

  • Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for c-Met signaling. These can include the activation of other receptor tyrosine kinases (e.g., EGFR, HER2) or downstream signaling components (e.g., KRAS mutations).

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance This compound This compound cMet c-Met This compound->cMet Inhibits Proliferation Tumor Cell Proliferation cMet->Proliferation Normal signaling MET_Mutation MET Kinase Domain Mutations MET_Mutation->cMet Alters binding site Bypass_Pathways Activation of Bypass Pathways (EGFR, HER2, KRAS, etc.) Bypass_Pathways->Proliferation Reactivates downstream signaling

Figure 3: Overview of potential resistance mechanisms to c-Met inhibitors.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on NSCLC cell lines.

  • Cell Seeding: Plate NSCLC cells (e.g., NCI-H1993) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis for Downstream Signaling

This protocol outlines the general procedure for examining the effect of this compound on c-Met signaling pathways.

  • Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Met, total Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

This compound is a promising selective c-Met inhibitor with potent biochemical and cellular activity against c-Met-driven NSCLC. Its mechanism of action, centered on the inhibition of the c-Met kinase and the subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its clinical development. Further investigation into its in vivo efficacy, safety profile, and strategies to overcome potential resistance will be crucial in defining its therapeutic role in the management of NSCLC. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in the advancement of targeted therapies for NSCLC.

Dalmelitinib and its Target c-Met: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mesenchymal-epithelial transition factor (MET), or c-Met, is a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing.[1][2] Encoded by the MET proto-oncogene, the c-Met receptor and its only known ligand, hepatocyte growth factor (HGF), form a signaling pathway critical for controlling cell proliferation, survival, motility, and invasion.[3] However, aberrant activation of the HGF/c-Met signaling axis is a well-documented driver in the progression and metastasis of numerous human cancers, making it a compelling target for therapeutic intervention.[3][4][5]

Dysregulation of c-Met signaling in oncology can occur through various mechanisms, including gene amplification, activating mutations, or protein overexpression.[1][3] This leads to the constitutive activation of downstream pathways, promoting aggressive tumor phenotypes characterized by enhanced proliferation, survival, angiogenesis, and metastasis.[1][5]

Dalmelitinib is a potent and selective, orally active small-molecule inhibitor of c-Met kinase.[6] It functions by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its phosphorylation and the subsequent activation of downstream signaling cascades.[6] This technical guide provides an in-depth overview of the c-Met signaling pathway, the mechanism of action of this compound, and a summary of its preclinical activity.

The c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes, leading to the trans-autophosphorylation of key tyrosine residues within its intracellular kinase domain.[2] This phosphorylation event creates a multifunctional docking site on the C-terminal tail of the receptor, which then recruits various adaptor proteins and signaling effectors.[2] The recruitment of these molecules initiates a cascade of downstream signaling pathways that mediate the pleiotropic effects of c-Met activation.

The principal signaling cascades activated by c-Met include:

  • RAS/MAPK Pathway: Activated via the recruitment of Growth factor receptor-bound protein 2 (GRB2) and Son of sevenless (SOS), this pathway is primarily involved in cell proliferation and mitogenesis.[3][7]

  • PI3K/AKT Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to c-Met directly or through adaptors like Grb2-associated binder 1 (GAB1). This activates AKT, a key mediator of cell survival and anti-apoptotic signals.[1][3]

  • STAT Pathway: Janus kinase (JAK) can be activated downstream of c-Met, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. This interaction results in STAT3 dimerization, nuclear translocation, and the regulation of genes involved in tubulogenesis and invasion.[1][3]

  • SRC/FAK Pathway: c-Met activation can also lead to the phosphorylation of SRC family kinases and Focal Adhesion Kinase (FAK), which are crucial for mediating cell migration and invasion.[3]

Negative regulation of the c-Met receptor is essential for maintaining cellular homeostasis. This is achieved through mechanisms such as the recruitment of the E3 ubiquitin ligase c-CBL, which targets the receptor for degradation, and the action of various protein tyrosine phosphatases (PTPs) that dephosphorylate the receptor.[3]

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_dimer c-Met Dimer (Autophosphorylation) cMet->cMet_dimer Dimerization GRB2 GRB2 cMet_dimer->GRB2 GAB1 GAB1 cMet_dimer->GAB1 SRC SRC cMet_dimer->SRC JAK JAK cMet_dimer->JAK SOS SOS GRB2->SOS GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Proliferation, Differentiation MAPK->Proliferation AKT AKT PI3K->AKT Survival Survival, Anti-apoptosis AKT->Survival FAK FAK SRC->FAK Migration Migration, Invasion FAK->Migration STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Transcription Gene Transcription STAT3_dimer->Gene_Transcription Gene_Transcription->Proliferation Gene_Transcription->Migration

Caption: Overview of the c-Met signaling cascade and downstream effectors.

This compound: Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of c-Met kinase activity and proliferation of cancer cells characterized by c-Met oncogene amplification.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)
c-Met2.9
Data sourced from MedchemExpress.[6]
Table 2: In Vitro Cell Proliferation Inhibitory Activity of this compound
Cell LineCancer Typec-Met StatusIC₅₀ (nM)
SNU-5Gastric CarcinomaOncogene Amplification2
MHCC97-HHepatocellular CarcinomaOncogene Amplification6
MKN-45Gastric CarcinomaOncogene Amplification6
MHCC97-LHepatocellular CarcinomaOncogene Amplification7
NCI-H1993Non-Small Cell Lung CancerOncogene Amplification14
HCCLM3Hepatocellular CarcinomaOncogene Amplification33
Huh-7Hepatocellular CarcinomaNo Amplification> 1000
NCI-N87Gastric CarcinomaNo Amplification> 1000
NCI-1975Non-Small Cell Lung CancerNo Amplification> 1000
A549Non-Small Cell Lung CancerNo Amplification> 1000
IC₅₀ values were determined after approximately 3 days of treatment. Data sourced from MedchemExpress.[6]
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
ModelTreatmentOutcome
MKN-45 XenograftThis compound (10-60 mg/kg, p.o.)Significant, dose-dependent tumor growth inhibition
Study conducted in nude mice bearing MKN-45 gastric carcinoma xenografts. Data sourced from MedchemExpress.[6]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the c-Met receptor. It binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and blocking the initiation of downstream signaling.[6] In cellular assays, treatment with this compound leads to a partial or complete inhibition of the phosphorylation of key downstream effectors such as AKT and ERK in cancer cells with c-Met amplification.[6]

Dalmelitinib_MoA cluster_pathway c-Met Kinase Domain cluster_inhibition Inhibition by this compound ATP ATP cMet_Kinase c-Met (ATP Binding Site) ATP->cMet_Kinase Binds Phosphorylation Substrate Phosphorylation cMet_Kinase->Phosphorylation Catalyzes Downstream Downstream Signaling (AKT, ERK) Phosphorylation->Downstream Activates This compound This compound Blocked_Kinase Inactive c-Met This compound->Blocked_Kinase Binds to ATP Site Blocked_Downstream Signaling Blocked Blocked_Kinase->Blocked_Downstream

Caption: this compound competitively blocks the ATP-binding site of c-Met.

Experimental Protocols

c-Met Kinase Assay (Biochemical)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the c-Met kinase, such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the IC₅₀ value of this compound against recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase (catalytic domain, amino acids 956-1390).[8]

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP.

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[9]

  • This compound (serial dilutions in DMSO).

  • ADP-Glo™ Kinase Assay reagents (Promega).

  • 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[8]

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted this compound or DMSO vehicle control.

    • 2 µL of a solution containing c-Met kinase and substrate in Kinase Buffer.

    • 2 µL of ATP solution in Kinase Buffer to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[10]

Kinase_Assay_Workflow start Start plate_prep 1. Plate Compound (this compound Dilutions) start->plate_prep add_enzyme 2. Add Enzyme Mix (c-Met + Substrate) plate_prep->add_enzyme add_atp 3. Initiate Reaction (Add ATP) add_enzyme->add_atp incubate1 4. Incubate (60 min) add_atp->incubate1 add_adpglo 5. Stop & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->add_adpglo incubate2 6. Incubate (40 min) add_adpglo->incubate2 add_detection 7. Generate Signal (Add Kinase Detection Reagent) incubate2->add_detection incubate3 8. Incubate (30 min) add_detection->incubate3 read_plate 9. Measure Luminescence incubate3->read_plate analyze 10. Analyze Data (Calculate IC₅₀) read_plate->analyze end End analyze->end

Caption: Workflow for a typical biochemical c-Met kinase inhibition assay.
Cell Proliferation Assay

Objective: To determine the anti-proliferative effect (IC₅₀) of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MKN-45, SNU-5, A549).[6]

  • Complete cell culture medium.

  • This compound (serial dilutions).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or DMSO vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 3 days).[6]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: The signal is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Cancer cell line known to be sensitive to this compound (e.g., MKN-45).[6]

  • This compound formulation for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MKN-45) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (vehicle control and different dose levels of this compound).

  • Dosing: Administer this compound or vehicle control to the respective groups via the specified route (e.g., intragastric gavage) and schedule (e.g., once daily).[6]

  • Monitoring: Measure tumor volumes with calipers and record mouse body weights regularly (e.g., twice weekly) to monitor efficacy and toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

References

Dalmelitinib: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dalmelitinib is a potent and selective, orally active inhibitor of the c-Met receptor tyrosine kinase. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant preclinical data. Detailed, representative experimental protocols for key assays are provided to guide researchers in the evaluation of this and similar compounds. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic organic small molecule designed to target the ATP-binding site of the c-Met kinase.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 9-({8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl}sulfanyl)-4-methyl-3,4-dihydro-2H-1,4-oxazino[3,2-c]quinolin-3-one[4]
Molecular Formula C₂₂H₁₆FN₇O₂S[4]
Molecular Weight 461.47 g/mol [4]
Canonical SMILES CN1C=C(C=N1)C2=CC(=C3N=NC(=N3C=C2)SC4=CC=C5C(=C4)C6=C(C=N5)N(C)C(=O)CO6)F[4]
InChI Key MFEXYTURXUZOID-UHFFFAOYSA-N[4]
CAS Number 1637658-98-0[1]
Appearance Solid[1]
Purity Typically >98%[1]
Solubility Soluble in DMSO[1]

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. The synthesis of similar complex heterocyclic compounds often involves multi-step convergent or linear synthetic routes. Researchers interested in the synthesis of this compound would likely need to refer to relevant patents or medicinal chemistry literature focused on pyrazolopyrimidine-based kinase inhibitors.

Mechanism of Action

This compound is a selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain and thereby preventing the phosphorylation and activation of the receptor.[1] This blockade of c-Met signaling leads to the inhibition of downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates This compound This compound This compound->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound's inhibition of the c-Met signaling pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the c-Met kinase and cancer cell lines with c-Met amplification.

Table 2: In Vitro Activity of this compound

Assay TypeTarget/Cell LineIC₅₀ (nM)Reference(s)
Biochemical Assay c-Met Kinase2.9[1]
Cell Proliferation c-Met amplified cancer cell lines6 - 33[1]
In Vivo Activity

Preclinical studies in animal models have shown the in vivo efficacy of this compound.

Table 3: In Vivo Data for this compound

Animal ModelDosingOutcomeReference(s)
MKN-45 Tumor Xenograft 10-60 mg/kg, intragastric administrationSignificant, dose-dependent tumor growth inhibition[1]
Pharmacokinetics and Toxicology

Pharmacokinetic studies in BALB/c nude mice have indicated that this compound possesses favorable drug-like properties.

Table 4: Pharmacokinetic and Toxicological Profile of this compound in Mice

ParameterObservationReference(s)
Pharmacokinetics High plasma concentration, long half-life, low clearance rates[1]
Long-term Toxicity No Observed Adverse Effect Level (NOAEL) of 225 mg/kg/day[1]
Acute Toxicity NOAEL of 600 mg/kg/day[1]

Experimental Protocols

The following are representative, detailed protocols for the types of experiments used to characterize c-Met inhibitors like this compound.

c-Met Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro potency of a compound against the isolated c-Met kinase enzyme.

G A Prepare Assay Plate (e.g., 384-well) B Add this compound (serial dilutions) A->B C Add c-Met Enzyme and Substrate B->C D Initiate Reaction with ATP C->D E Incubate (e.g., 60 min at RT) D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (e.g., Luminescence) F->G H Calculate IC₅₀ G->H

Workflow for a c-Met kinase inhibition assay.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a microplate, add the diluted compound, recombinant c-Met enzyme, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP or the product formation using a suitable detection reagent and a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • c-Met dependent cancer cell line (e.g., MKN-45, EBC-1)

  • Complete cell culture medium

  • This compound

  • Cell proliferation detection reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

G A Implant Tumor Cells into Immunocompromised Mice B Allow Tumors to Establish (e.g., ~100-200 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer this compound (e.g., daily oral gavage) C->D E Monitor Tumor Volume and Body Weight D->E Regularly F Continue Treatment for a Defined Period E->F G Euthanize Mice and Excise Tumors F->G H Analyze Data (e.g., Tumor Growth Inhibition) G->H

References

Preclinical Data Review: Dacomitinib

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search for preclinical data on "Dalmelitinib" did not yield specific results. Publicly available scientific literature and databases predominantly feature information on Dacomitinib , a structurally and functionally similar second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is highly probable that the intended subject of this review is Dacomitinib. Therefore, this in-depth technical guide will focus on the extensive preclinical data available for Dacomitinib.

Introduction

Dacomitinib (PF-00299804) is an oral, second-generation, irreversible pan-ErbB family tyrosine kinase inhibitor.[1] It targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[2] By forming a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, Dacomitinib provides sustained inhibition of their signaling pathways, which are often dysregulated in various cancers, notably non-small cell lung cancer (NSCLC).[3] Preclinical studies have demonstrated its potent activity against both wild-type and mutated forms of EGFR, including those conferring resistance to first-generation EGFR inhibitors.[2]

Mechanism of Action

Dacomitinib functions as a selective and irreversible inhibitor of the EGFR family of tyrosine kinases.[4] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades crucial for cell proliferation, survival, and differentiation, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[3]

Dacomitinib competitively binds to the ATP-binding site of the EGFR kinase domain. Subsequently, it forms a covalent bond, leading to irreversible inhibition.[3] This sustained blockade of EGFR signaling ultimately inhibits tumor growth and can induce apoptosis (programmed cell death).[5]

Signaling Pathway Diagram

Dacomitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR/HER1, HER2, HER4 RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation Dacomitinib Dacomitinib Dacomitinib->EGFR Irreversible Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation In_Vitro_Workflow start Start: Cancer Cell Lines treatment Treat with Dacomitinib (various concentrations) start->treatment viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay western_blot Western Blotting treatment->western_blot ic50_calc Calculate IC50/IC25 viability_assay->ic50_calc pathway_analysis Analyze Protein Phosphorylation western_blot->pathway_analysis end End: Determine Potency and Mechanism ic50_calc->end pathway_analysis->end In_Vivo_Workflow start Start: Immunocompromised Mice implantation Subcutaneous/Orthotopic Tumor Cell Implantation start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize into Groups (Control vs. Dacomitinib) tumor_growth->randomization treatment Oral Administration of Dacomitinib or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint analysis Tumor Excision and Analysis (e.g., IHC for pEGFR, Ki-67) endpoint->analysis conclusion Conclusion: Evaluate In Vivo Efficacy analysis->conclusion

References

Investigating the Antineoplastic Properties of Dacomitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) with potent antineoplastic activity against tumors driven by the human epidermal growth factor receptor (HER) family.[1] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the antitumor effects of Dacomitinib. It details the drug's mechanism of action, summarizes key quantitative data from pivotal studies, outlines common experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

The HER family of receptor tyrosine kinases—comprising EGFR (HER1), HER2, HER3, and HER4—are critical regulators of cell growth, proliferation, and survival.[2] Dysregulation of this signaling network through mutations or overexpression is a hallmark of various malignancies, most notably non-small cell lung cancer (NSCLC).[2] Dacomitinib (PF-00299804) was developed as a pan-HER inhibitor to provide a broad and sustained blockade of this oncogenic signaling.[1] It distinguishes itself from first-generation TKIs by forming a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to irreversible inhibition.[2][3] This guide explores the foundational antineoplastic properties of Dacomitinib.

Mechanism of Action

Dacomitinib exerts its anticancer effects by irreversibly inhibiting the kinase activity of multiple HER family members.[4] Upon ligand binding, HER receptors form homodimers or heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains.[3] This event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.[3]

Dacomitinib competitively binds to the ATP pocket of the kinase domain and then forms a covalent bond, locking the kinase in an inactive state.[2][3] This irreversible binding prevents ATP from accessing the kinase, thereby blocking autophosphorylation and the subsequent activation of downstream signaling.[3] By inhibiting EGFR, HER2, and HER4, Dacomitinib provides a comprehensive blockade of HER-driven oncogenic signals, which is particularly effective in tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[1][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K Activate RAS RAS EGFR->RAS Activate HER2 HER2 HER2->PI3K Activate HER2->RAS Activate HER4 HER4 HER4->PI3K Activate HER4->RAS Activate Dacomitinib Dacomitinib Dacomitinib->EGFR Irreversibly Inhibits Dacomitinib->HER2 Irreversibly Inhibits Dacomitinib->HER4 Irreversibly Inhibits Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Dacomitinib's Mechanism of Action on the HER Signaling Pathway.

Quantitative Data Presentation

The efficacy of Dacomitinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Activity of Dacomitinib
Cell LineCancer TypeKey Mutation(s)IC₅₀ (nM)Reference
HCC827NSCLCEGFR ex19del1.5[2]
NCI-H1975NSCLCEGFR L858R/T790M126[2]
SK-BR-3Breast CancerHER2 Amplified~10[5]
BT-474Breast CancerHER2 Amplified~8[5]
GBM1GlioblastomaEGFR Amplified~50[6]
Table 2: Clinical Efficacy in ARCHER 1050 Trial (First-Line, EGFR-Mutant NSCLC)
EndpointDacomitinib (n=227)Gefitinib (n=225)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)14.7 months9.2 months0.59 (0.47, 0.74)<0.0001
Median Overall Survival (OS)34.1 months26.8 months0.76 (0.58, 0.99)0.0438
Objective Response Rate (ORR)75%72%--
Median Duration of Response14.8 months8.3 months--

(Data sourced from the ARCHER 1050 phase 3 trial publications)

Table 3: Intracranial Efficacy in NSCLC with Brain Metastases
EndpointValue
Intracranial Objective Response Rate (iORR)89.7%
Intracranial Disease Control Rate (iDCR)97.7%
Median Intracranial Progression-Free Survival26.0 months

(Data from a multicenter cohort study of treatment-naïve patients)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the antineoplastic properties of Dacomitinib.

In Vitro Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of Dacomitinib on cancer cell lines.

a) WST-1 Cell Viability Assay: [6]

  • Cell Seeding: Plate cancer cells in 96-well microplates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Dacomitinib (dissolved in DMSO) in culture medium.[8] Replace the existing medium with the Dacomitinib-containing medium. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

  • Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value (the concentration of drug that inhibits cell viability by 50%).

b) BrdU Incorporation Proliferation Assay: [6]

  • Follow steps 1-3 from the WST-1 assay protocol.

  • BrdU Labeling: Add 5-Bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-24 hours to allow incorporation into the DNA of proliferating cells.

  • Fixation and Detection: Aspirate the medium, fix the cells, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Reaction: Add the enzyme substrate and measure the colorimetric or fluorometric output.

  • Analysis: The signal intensity correlates with the amount of DNA synthesis and thus, cell proliferation.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the effect of Dacomitinib on the phosphorylation status of HER family receptors and downstream signaling proteins.

  • Cell Lysis: Treat cells with Dacomitinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, AKT, and ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.[8]

In Vivo Xenograft Tumor Growth Study

Animal models are essential for evaluating the in vivo efficacy of Dacomitinib.[6][8]

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flanks of immunocompromised mice (e.g., nude or SCID mice).[6]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Prepare Dacomitinib in a suitable vehicle (e.g., 20 mmol/L sodium lactate, pH 4).[6] Administer Dacomitinib orally via gavage at a specified dose and schedule (e.g., 15 mg/kg/day, 5 days a week).[6] The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a defined study duration. Euthanize animals and excise tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Analysis: Plot tumor growth curves for each group to assess the treatment effect. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of growth inhibition.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cancer Cell Lines (e.g., NSCLC, Breast) B Treat with Dacomitinib (Dose-Response) A->B C1 Cell Viability Assay (WST-1) B->C1 C2 Proliferation Assay (BrdU) B->C2 C3 Western Blot (p-EGFR, p-AKT) B->C3 D Determine IC₅₀ & Mechanism C1->D C2->D C3->D E Implant Cells in Immunocompromised Mice D->E Promising Results F Tumor Growth to Palpable Size E->F G Randomize & Treat: Dacomitinib vs. Vehicle F->G H Monitor Tumor Volume & Animal Health G->H I Endpoint: Excise Tumors for Analysis H->I

Caption: Preclinical Experimental Workflow for Dacomitinib Evaluation.

Conclusion

Dacomitinib is a potent, irreversible pan-HER inhibitor with significant antineoplastic properties demonstrated across a range of preclinical models and confirmed in clinical trials. Its broad-spectrum activity against the HER family provides a durable response in molecularly selected patient populations, particularly those with EGFR-mutant NSCLC. The data and protocols presented in this guide offer a foundational resource for the continued investigation and development of targeted cancer therapies.

References

Dalmelitinib: A Deep Dive into a Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalmelitinib has emerged as a potent and selective, orally active inhibitor of the c-Met kinase, a key driver in various human cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. Through a structured presentation of quantitative data, detailed protocols, and visual representations of signaling pathways and experimental workflows, this document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes, including proliferation, migration, and morphogenesis. However, aberrant c-Met signaling, driven by gene amplification, mutation, or overexpression, is a well-established oncogenic driver in a variety of malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma. Dysregulated c-Met activity promotes tumor growth, invasion, and metastasis, making it a compelling target for therapeutic intervention.

This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of the c-Met kinase, thereby blocking its catalytic activity and downstream signaling cascades. Preclinical studies have demonstrated its potent anti-proliferative effects in cancer cells with c-Met oncogene amplification and significant tumor growth inhibition in xenograft models.

Chemical Properties

PropertyValue
Molecular Formula C₂₂H₁₆FN₇O₂S[1]
Molecular Weight 461.47 g/mol [1]
Synonyms Compound 4d
Chemical Structure (Image of the chemical structure of this compound would be placed here if image generation were possible)
SMILES Cn1cc(cn1)-c2cc(c3nnc(n3c2)Sc4ccc5c(c4)c6c(cn5)N(C)C(=O)CO6)F[1]
InChIKey MFEXYTURXUZOID-UHFFFAOYSA-N[1]

Mechanism of Action

This compound functions as a selective, ATP-competitive inhibitor of the c-Met kinase.[2] By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents the phosphorylation of the receptor, thereby inhibiting its activation. This blockade of c-Met autophosphorylation disrupts the recruitment and activation of downstream signaling effectors, leading to the suppression of key oncogenic pathways.

The c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain. These phosphorylated residues serve as docking sites for adaptor proteins such as GRB2 and GAB1, which in turn activate multiple downstream signaling cascades, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.

  • JAK/STAT Pathway: Plays a role in cell proliferation, differentiation, and apoptosis.

This compound's inhibition of c-Met phosphorylation leads to a reduction in the activation of these downstream pathways, ultimately resulting in decreased cancer cell proliferation and survival.[2]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits GAB1 GAB1 cMet->GAB1 Recruits This compound This compound This compound->cMet Inhibits RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation mTOR->Proliferation

Caption: this compound inhibits the HGF/c-Met signaling pathway.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against the c-Met kinase with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.

ParameterValue
c-Met Kinase IC50 2.9 nM[2]
Cellular Activity

This compound effectively inhibits the proliferation of various cancer cell lines that exhibit c-Met oncogene amplification.

Cell LineCancer TypeIC50 (nM)
SNU-5Gastric Cancer6
HCCLM3Hepatocellular CarcinomaNot specified, but inhibited
MHCC97-HHepatocellular CarcinomaNot specified, but inhibited
MHCC97-LHepatocellular CarcinomaNot specified, but inhibited
MKN-45Gastric Cancer33
NCI-H1993Non-Small Cell Lung CancerNot specified, but inhibited

Data compiled from available preclinical information.[2]

In cell-based assays, this compound treatment leads to a dose-dependent inhibition of c-Met phosphorylation and the subsequent phosphorylation of downstream effectors, AKT and ERK.[2]

In Vivo Efficacy

In a preclinical tumor xenograft model using MKN-45 gastric cancer cells, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

Dose (mg/kg)Tumor Growth Inhibition (%)
1029.5
3034.2
6061.4

Data from MKN-45 tumor xenograft nude mice model.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

c-Met Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (or other test compounds)

  • 384-well plates

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the c-Met kinase and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilution start->prep_inhibitor add_inhibitor Add this compound/DMSO to 384-well plate prep_inhibitor->add_inhibitor add_kinase Add c-Met Kinase and Substrate add_inhibitor->add_kinase start_reaction Initiate Reaction with ATP add_kinase->start_reaction incubate Incubate at RT start_reaction->incubate detect_activity Measure Kinase Activity incubate->detect_activity analyze Calculate % Inhibition and IC50 detect_activity->analyze end End analyze->end

References

An In-depth Technical Guide to the Early Research Findings on Dacomitinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on early research findings for Dacomitinib. The user's query for "Dalmelitinib" yielded no specific results, and it is presumed to be a typographical error for Dacomitinib, a known second-generation tyrosine kinase inhibitor.

Executive Summary

Dacomitinib (PF-00299804) is a second-generation, irreversible pan-HER family tyrosine kinase inhibitor (TKI).[1][2][3] Early research has demonstrated its potent activity against epidermal growth factor receptor (EGFR), HER2, and HER4, including clinically relevant activating mutations (exon 19 deletions, L858R) and, preclinically, the T790M resistance mutation.[1][2][4] Dacomitinib distinguishes itself from first-generation TKIs through its covalent, irreversible binding to the kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] Preclinical studies in cell lines and xenograft models have established its superior potency over first-generation inhibitors in certain contexts.[1][4] Early phase clinical trials established a manageable safety profile and determined the recommended Phase 2 dose, while the pivotal Phase 3 ARCHER 1050 trial confirmed its clinical superiority in progression-free and overall survival compared to gefitinib in the first-line treatment of patients with EGFR-mutated non-small cell lung cancer (NSCLC).[6][7] This document provides a comprehensive overview of these foundational preclinical and clinical findings.

Mechanism of Action and Signaling Pathway

Dacomitinib is a selective and irreversible inhibitor of the human epidermal growth factor receptor (HER) family of kinases, which includes EGFR (HER1), HER2, and HER4.[1][3] In many cancers, the aberrant activation of these receptors, often through mutation or overexpression, leads to uncontrolled cell division.[5]

Dacomitinib exerts its therapeutic effect by covalently binding to the ATP-binding site within the tyrosine kinase domain of these receptors.[2][5] Unlike reversible inhibitors that compete with ATP, dacomitinib forms a permanent bond with a specific cysteine residue (Cys773 in EGFR), leading to sustained, irreversible inactivation of the receptor's kinase activity.[2] This blockade prevents receptor autophosphorylation and the subsequent activation of critical downstream signaling cascades that regulate cell proliferation, differentiation, and survival, most notably the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[5]

Dacomitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR/HER1 HER2 / HER4 EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Dacomitinib Dacomitinib Dacomitinib->EGFR Irreversibly Inhibits (Covalent Bond) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Dacomitinib's irreversible inhibition of the HER family signaling cascade.

Quantitative Preclinical and Clinical Data

Early research quantified Dacomitinib's potency, pharmacokinetic profile, and clinical efficacy.

In Vitro Potency

Cell-free and cell-based assays were used to determine the inhibitory concentration (IC50) of Dacomitinib against various HER family kinases and cancer cell lines.

TargetAssay TypeIC50 ValueReference
EGFR (HER1)Cell-free6.0 nM[8]
ERBB2 (HER2)Cell-free45.7 nM[8]
ERBB4 (HER4)Cell-free73.7 nM[8]
L858R/T790M MutantCell Line Assay~280 nM[9]
Exon 19/L858R MutantCell Line Assay~4-12x lower than Gefitinib[1]
Clinical Pharmacokinetics (Phase 1)

Pharmacokinetic parameters were established in early phase trials, typically with a 45 mg once-daily dose.

ParameterValueReference(s)
Peak Plasma Concentration (Cmax)104 - 108 ng/mL[9][10]
Time to Peak (Tmax)~6 hours (range 2-24)[9][10]
AUC (0-24h)2213 ng·hr/mL[9][10]
Mean Half-life (t1/2)~70 hours (range 59-85)[1][10]
Absolute Bioavailability80%[3][9]
Volume of Distribution (Vd)1889 - 2415 L[9][10]
Plasma Protein Binding98%[9]
Clinical Efficacy (ARCHER 1050, Phase 3)

The ARCHER 1050 trial compared Dacomitinib to Gefitinib as a first-line treatment for patients with advanced EGFR-mutated NSCLC.

EndpointDacomitinib ArmGefitinib ArmHazard Ratio (95% CI)p-valueReference(s)
Median Progression-Free Survival (PFS)14.7 months9.2 months0.59 (0.47-0.74)<0.0001[11]
Objective Response Rate (ORR)75%72%N/A0.39[12]
Common Adverse Events (ARCHER 1050)

The most frequently reported treatment-related adverse events (AEs) were primarily dermatologic and gastrointestinal.

Adverse EventAny Grade (%)Grade 3 (%)Reference(s)
Dermatitis Acneiform-13.7 - 14[11][12]
Diarrhea-8.0 - 8.4[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the early evaluation of Dacomitinib.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a method to determine the IC50 of Dacomitinib against specific receptor tyrosine kinases.

  • Plate Coating: 96-well plates are coated with a poly-Glu-Tyr substrate (0.25 mg/mL).

  • Kinase Reaction: A reaction mixture is prepared containing HEPES buffer, NaCl, MgCl2, sodium orthovanadate, DTT, ATP (20 µM), the purified target kinase (e.g., GST-ErbB, 1-5 nM), and varying concentrations of Dacomitinib or vehicle control (DMSO).

  • Incubation: The reaction mixture is added to the coated plates and incubated for approximately 6 minutes at room temperature with shaking to allow for phosphorylation of the substrate.

  • Washing: The reaction is stopped by removing the mixture, and plates are washed with a buffer containing Tween 20.

  • Detection: An anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added and incubated for 25 minutes.

  • Substrate Addition: After another wash step, an HRP substrate (e.g., TMB) is added, and the colorimetric reaction proceeds for 10-20 minutes.

  • Quantification: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.

  • Analysis: IC50 values are calculated from the dose-response curves using the median effect method.[8]

Cell Viability Assay (MTS-based)

This protocol assesses the effect of Dacomitinib on the proliferation of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96- or 384-well plates at an empirically determined density (e.g., 1x10³ cells/well) and allowed to adhere for 4-24 hours.[8][13]

  • Drug Treatment: Cells are treated with a serial dilution of Dacomitinib (e.g., 1.3 nM to 25 µM) or vehicle control (DMSO, max concentration 0.25%).[13]

  • Incubation: The plates are incubated for a set period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[8][13]

  • Reagent Addition: An MTS (or similar, e.g., CellTiter-Glo) reagent is added to each well.[8][13] This reagent is converted by viable, metabolically active cells into a colored formazan product or generates a luminescent signal proportional to ATP levels.

  • Final Incubation & Reading: Plates are incubated for 1-4 hours to allow for the conversion. The absorbance (for MTS) or luminescence (for CellTiter-Glo) is then read using a plate reader.

  • Data Analysis: The signal is normalized to the vehicle control to determine the percentage of growth inhibition. Dose-response curves are generated to calculate IC50 values.[8]

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation KinaseAssay Kinase Inhibition Assay (IC50) CellAssay Cell Viability Assay (IC50) KinaseAssay->CellAssay Confirm Cellular Activity SignalingAssay Western Blot (Pathway Modulation) CellAssay->SignalingAssay Verify Mechanism PK_Study Pharmacokinetic Studies SignalingAssay->PK_Study Inform Dosing Xenograft Tumor Xenograft Models (Efficacy) PK_Study->Xenograft Establish Exposure Phase1 Phase 1 Trial (Safety & Dose) Xenograft->Phase1 Justify Clinical Study

Caption: A typical preclinical to early clinical development workflow for a TKI.
In Vivo Tumor Xenograft Study

This protocol describes how the antitumor activity of Dacomitinib is evaluated in an animal model.

  • Cell Implantation: Human tumor cells (e.g., NSCLC cell lines) are subcutaneously implanted into immunocompromised mice.[3][14]

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

  • Randomization: Mice are randomized into treatment groups (e.g., vehicle control, Dacomitinib at various doses).

  • Drug Administration: Dacomitinib is administered orally, once daily, prepared in an appropriate vehicle.[10][14]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Pharmacodynamic assessments (e.g., measuring phospho-EGFR in tumor tissue) may also be performed.[3][15]

ARCHER 1050 Phase 3 Clinical Trial Protocol

This protocol outlines the design of the pivotal study that established Dacomitinib's first-line efficacy.

  • Study Design: A randomized, multicenter, open-label, Phase 3 trial.[6][7][16]

  • Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC harboring an EGFR-activating mutation (exon 19 deletion or L858R). Patients had an ECOG performance status of 0 or 1 and no brain metastases.[6][11]

  • Randomization: 452 patients were randomized 1:1 to receive either Dacomitinib or Gefitinib.[7][16] Randomization was stratified by race and EGFR mutation type.[6][7]

  • Treatment Arms:

    • Dacomitinib Arm: 45 mg orally, once daily.[6][7]

    • Gefitinib Arm: 250 mg orally, once daily.[6][7]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by a masked independent central review.[6][7]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), safety, and patient-reported outcomes.[6]

  • Assessments: Tumor assessments were performed at baseline and at regular intervals. Safety was monitored throughout the study.

Inhibition_Mechanism cluster_reversible Reversible Inhibition (e.g., Gefitinib) cluster_irreversible Irreversible Inhibition (Dacomitinib) Kinase_R EGFR Kinase Domain ATP_R ATP ATP_R->Kinase_R Binds Inhibitor_R Reversible TKI Inhibitor_R->Kinase_R Competes with ATP Kinase_I EGFR Kinase Domain + Cysteine Residue ATP_I ATP ATP_I->Kinase_I Binding Blocked Inhibitor_I Dacomitinib Inhibitor_I->Kinase_I Forms Covalent Bond Permanently Blocks Site

Caption: Comparison of reversible vs. irreversible tyrosine kinase inhibition.

References

Dalmelitinib: A Technical Guide to its Potential in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalmelitinib is an orally active, selective, and ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Emerging preclinical data indicate its potential as a targeted therapeutic agent for cancers characterized by c-Met oncogene amplification, such as non-small cell lung cancer (NSCLC) and gastric cancer.[1][4] This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical efficacy, and the signaling pathways it targets. Detailed experimental methodologies derived from available data are presented to aid in the design and interpretation of future research.

Mechanism of Action

This compound exerts its anti-tumor activity by specifically targeting the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR).[5] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[5][6] In many cancers, dysregulation of this pathway, through mechanisms such as gene amplification or mutation, leads to uncontrolled tumor growth and metastasis.[5][7]

This compound binds to the ATP-binding site within the kinase domain of the c-Met receptor, preventing its autophosphorylation and subsequent activation.[1][3] This blockade of c-Met signaling leads to the inhibition of downstream effector pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1][5] By inhibiting these key oncogenic signaling cascades, this compound can effectively suppress the proliferation of cancer cells that are dependent on c-Met signaling.[1]

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent and selective inhibitory activity against c-Met kinase and the proliferation of cancer cell lines with c-Met amplification.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition by this compound

Assay TypeTarget/Cell LineIC50 (nM)
Kinase Inhibition c-Met2.9[1]
c-Met0.7[4]
Cell Proliferation SNU-5 (Gastric Cancer)2.0[1][4]
MKN-45 (Gastric Cancer)6[1]
MHCC97-H (Hepatocellular Carcinoma)6[1]
MHCC97-L (Hepatocellular Carcinoma)7[1]
NCI-H1993 (NSCLC)14[1]
HCCLM3 (Hepatocellular Carcinoma)33[1]
Huh-7, NCI-N87, NCI-1975, A549 (No c-Met amplification)>1000[1]
In Vivo Studies

In a xenograft model using MKN-45 gastric cancer cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.

Table 2: In Vivo Tumor Growth Inhibition by this compound in MKN-45 Xenograft Model

Dosage (mg/kg)Tumor Growth Inhibition Rate (%)
1029.5[1]
3034.2[1]
6061.4[1]

Pharmacokinetic studies in BALB/c nude mice indicated that a single 5 mg/kg oral dose of this compound resulted in a high plasma concentration, a long half-life, and low clearance rates.[1] Long-term and acute toxicity studies in mice established a No Observed Adverse Effect Level (NOAEL) of 225 mg/kg/day and 600 mg/kg/day, respectively.[1]

Signaling Pathways and Experimental Workflows

This compound's Impact on the c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound.

Dalmelitinib_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Cascades HGF HGF (Hepatocyte Growth Factor) cMET c-Met Receptor HGF->cMET Binds GRB2 GRB2/SOS cMET->GRB2 Activates PI3K PI3K cMET->PI3K Activates This compound This compound This compound->inhibition ATP ATP ATP->cMET inhibition->cMET RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: this compound inhibits the c-Met signaling pathway.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro assessment of this compound's efficacy.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture c-Met amplified cancer cell lines (e.g., SNU-5, MKN-45) proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) (Incubate for 3 days) cell_culture->proliferation_assay western_blot Western Blot Analysis (Treat for 6-24h) cell_culture->western_blot dalmelitinib_prep Prepare serial dilutions of this compound (0-1 µM) dalmelitinib_prep->proliferation_assay dalmelitinib_prep->western_blot ic50_calc Calculate IC50 values for cell proliferation proliferation_assay->ic50_calc protein_analysis Analyze phosphorylation levels of c-Met, AKT, and ERK western_blot->protein_analysis

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

While detailed, step-by-step protocols for experiments specifically utilizing this compound are not extensively published, the following methodologies are based on the available data and standard laboratory practices for the evaluation of tyrosine kinase inhibitors.

Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

  • Cell Lines:

    • c-Met amplified: SNU-5, MKN-45, MHCC97-H, MHCC97-L, NCI-H1993, HCCLM3.[1]

    • Non-amplified (control): Huh-7, NCI-N87, NCI-1975, A549.[1]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0 to 1 µM) for 72 hours.[1]

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of c-Met Pathway Inhibition
  • Objective: To assess the effect of this compound on the phosphorylation of c-Met and its downstream targets, AKT and ERK.

  • Cell Line: HCCLM3 or other c-Met amplified cell lines.[1]

  • Procedure:

    • Culture cells to approximately 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM) for 6 to 24 hours.[1]

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control such as GAPDH or β-actin should also be used.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Animal Model: Nude mice (e.g., BALB/c) bearing MKN-45 tumor xenografts.[1]

  • Procedure:

    • Subcutaneously implant MKN-45 cells into the flank of each mouse.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound orally (intragastric administration) at various doses (e.g., 10, 30, 60 mg/kg) daily.[1] The control group receives the vehicle.

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

    • Calculate the tumor growth inhibition rate for each treatment group compared to the control group.

Conclusion and Future Directions

This compound has demonstrated significant potential as a selective c-Met inhibitor in preclinical models. Its ability to potently inhibit the proliferation of c-Met amplified cancer cells and suppress tumor growth in vivo warrants further investigation. Future studies should focus on elucidating the full spectrum of its kinase selectivity, understanding potential mechanisms of resistance, and evaluating its efficacy in a broader range of cancer models. The initiation of clinical trials will be a critical next step in determining the therapeutic utility of this compound in patients with c-Met driven malignancies. The lack of publicly available clinical trial data at present highlights the early stage of this compound's development.

References

Methodological & Application

Dalmelitinib In Vitro Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalmelitinib is a potent and selective, orally active inhibitor of the c-Met kinase.[1] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various human cancers, including non-small cell lung cancer (NSCLC). This compound binds to the ATP-binding site of c-Met, inhibiting its kinase activity and subsequently modulating downstream signaling pathways, such as the PI3K/AKT and RAS/MEK/ERK pathways. This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.

Data Summary

The following tables summarize the quantitative data for this compound's in vitro activity.

Table 1: Kinase Inhibitory Activity

TargetIC50 (nM)
c-Met Kinase2.9[1]

Table 2: Anti-proliferative Activity in c-Met Amplified Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
SNU-5Gastric Carcinoma6
HCCLM3Hepatocellular CarcinomaNot Specified
MHCC97-HHepatocellular CarcinomaNot Specified
MHCC97-LHepatocellular CarcinomaNot Specified
MKN-45Gastric CarcinomaNot Specified
NCI-H1993Non-Small Cell Lung Cancer33

Note: Specific IC50 values for all cell lines were not available in the searched literature. The available data indicates a range of 6 nM to 33 nM in c-Met amplified lines.[1]

Signaling Pathway

This compound inhibits the c-Met receptor tyrosine kinase, which in turn affects downstream signaling pathways critical for cancer cell survival and proliferation.

Dalmelitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->cMet Inhibits

Caption: this compound inhibits c-Met, blocking downstream PI3K/AKT and RAS/MEK/ERK signaling.

Experimental Protocols

Cell Proliferation Assay (MTS-Based)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for the MTS-based cell proliferation assay.

Materials:

  • Cancer cell lines (e.g., SNU-5, NCI-H1993)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.1 nM to 1 µM.[1]

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C.[1]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[2]

    • Incubate for 1-4 hours at 37°C, protected from light.[2]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

c-Met Kinase Activity Assay (Luminescence-Based)

This in vitro assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase.

Workflow:

Caption: Workflow for the luminescence-based c-Met kinase assay.

Materials:

  • Recombinant human c-Met enzyme

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)[4]

  • ATP

  • Kinase assay buffer[4]

  • This compound stock solution (in DMSO)

  • 96-well white plates[4]

  • Kinase-Glo® MAX Luminescent Kinase Assay kit (Promega)[4]

  • Luminometer

Protocol:

  • Reaction Setup:

    • Prepare a master mix containing kinase assay buffer, ATP, and the c-Met substrate.[4]

    • Add the master mix to the wells of a 96-well white plate.

  • Inhibitor Addition:

    • Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme "blank" control.

  • Kinase Reaction:

    • Initiate the reaction by adding the recombinant c-Met enzyme to each well (except the blank).[4]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of Kinase-Glo® MAX reagent to each well.[4]

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Normalize the data to the no-inhibitor control.

    • Plot the dose-response curve and calculate the IC50 value.

Western Blot Analysis of Downstream Signaling

This assay is used to determine the effect of this compound on the phosphorylation status of key proteins in the c-Met signaling pathway, such as AKT and ERK.

Workflow:

Caption: Workflow for Western blot analysis of signaling proteins.

Materials:

  • Cancer cell lines (e.g., HCCLM3)[1]

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) for different time points (e.g., 6, 24 hours).[1]

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).

Conclusion

These protocols provide a framework for the in vitro evaluation of this compound. The cell proliferation assay assesses the compound's cytostatic or cytotoxic effects, the kinase assay confirms its direct inhibitory activity against c-Met, and Western blotting elucidates its impact on downstream signaling pathways. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data for the characterization of this compound and other kinase inhibitors.

References

Application Notes and Protocols for Dalmelitinib in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalmelitinib is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Dysregulation of the c-Met signaling cascade is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[2][3] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[1]

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the c-Met signaling pathway. The protocol outlines methods for sample preparation, protein analysis, and interpretation of results, enabling researchers to effectively assess the inhibitory activity of this compound in relevant cell models.

Key Experimental Targets

The primary targets for Western blot analysis when studying the effects of this compound include:

  • Phospho-c-Met (p-c-Met): To directly measure the inhibition of c-Met autophosphorylation.

  • Total c-Met: To ensure that changes in p-c-Met are not due to alterations in the total amount of the receptor protein.

  • Phospho-AKT (p-AKT): To assess the impact of c-Met inhibition on the downstream PI3K/AKT pathway.

  • Total AKT: As a loading control for p-AKT.

  • Phospho-ERK1/2 (p-ERK1/2): To evaluate the effect of c-Met inhibition on the downstream MAPK/ERK pathway.

  • Total ERK1/2: As a loading control for p-ERK1/2.

Quantitative Data Summary

The following table summarizes representative quantitative data from Western blot experiments designed to assess the efficacy of this compound in inhibiting the c-Met signaling pathway in a c-Met amplified cancer cell line (e.g., HCCLM3). Cells were treated with varying concentrations of this compound for 6-24 hours. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, with the untreated control set to 100%.

This compound Concentrationp-c-Met / c-Met (Relative Intensity %)p-AKT / AKT (Relative Intensity %)p-ERK / ERK (Relative Intensity %)
0 µM (Control)100%100%100%
0.1 µM45%60%55%
0.3 µM15%25%20%
1.0 µM5%10%8%

Note: The above data is a representative example based on published findings for selective c-Met inhibitors and may vary depending on the cell line, experimental conditions, and specific antibodies used.[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a c-Met dependent cancer cell line (e.g., HCCLM3, SNU-5, MKN-45) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: After the cells have adhered and reached the desired confluency, replace the medium with the prepared this compound-containing or vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 6 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction (Lysis)
  • Washing: After incubation, place the 6-well plates on ice and aspirate the culture medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

    • RIPA Buffer Recipe (10 mL):

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% Sodium deoxycholate

      • 0.1% SDS

      • 1 mM EDTA

      • Add freshly before use: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.

  • Cell Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting
  • Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1 µg/µL. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The recommended dilutions for the target proteins are as follows (optimization may be required):

    • p-c-Met (Tyr1234/1235): 1:1000

    • c-Met: 1:1000

    • p-AKT (Ser473): 1:1000

    • AKT: 1:1000

    • p-ERK1/2 (Thr202/Tyr204): 1:2000

    • ERK1/2: 1:1000

    • GAPDH or β-actin (Loading Control): 1:5000

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system or X-ray film.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to their respective total protein bands to account for any variations in protein loading.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway inhibited by this compound and the experimental workflow for the Western blot protocol.

Dalmelitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met Receptor HGF->c-Met Binds p-c-Met p-c-Met c-Met->p-c-Met Autophosphorylation This compound This compound This compound->p-c-Met Inhibits PI3K PI3K p-c-Met->PI3K RAS RAS p-c-Met->RAS AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT Proliferation Cell Proliferation, Survival, Motility p-AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK p-ERK->Proliferation

Caption: this compound inhibits c-Met autophosphorylation, blocking downstream AKT and ERK signaling.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HCCLM3 cells + this compound) B 2. Protein Extraction (Lysis with RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) G->H I 9. Detection (ECL Substrate) H->I J 10. Analysis (Image acquisition and quantification) I->J

Caption: Step-by-step workflow for Western blot analysis of this compound's effects.

References

Application Notes and Protocols for Dacomitinib in Xenograft Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The following application notes and protocols are based on the assumption that the user intended to inquire about Dacomitinib , a well-researched pan-HER inhibitor, as the initial search for "Dalmelitinib" did not yield relevant results in the context of xenograft animal models.

Introduction

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family of kinases, including EGFR (HER1), HER2, and HER4.[1] By covalently binding to the ATP-binding site of these receptors, Dacomitinib effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2] These application notes provide a comprehensive overview of the use of Dacomitinib in preclinical xenograft models, offering valuable insights for researchers in oncology and drug development. Preclinical studies have demonstrated its antitumor activity in various cancer models, including non-small cell lung cancer (NSCLC), glioblastoma, and head and neck cancer.[3][4]

Data Presentation: Dacomitinib Efficacy in Xenograft Models

The following table summarizes the quantitative data on the efficacy of Dacomitinib in various xenograft models as reported in preclinical studies.

Cancer TypeCell Line / ModelAnimal ModelDacomitinib DoseRoute of AdministrationTumor Growth Inhibition (TGI) / Effect
Glioblastoma (EGFR amplified)GBM2 (Patient-derived)Nude Mice15 mg/kg/day (5 days/week)OralSignificant inhibition of tumor growth.[5]
Glioblastoma (EGFRvIII)U87vIII.Luc2Nude Mice30 mg/kg (thrice weekly)Not SpecifiedSignificantly smaller tumors compared to control at day 15.[6]
Head and Neck Squamous Cell Carcinoma (SCCHN)UT-SCC-8, UT-SCC-42aNot SpecifiedNot SpecifiedOralDelayed tumor growth in vivo.[4]
Adenoid Cystic CarcinomaPatient-Derived XenograftImmune-deficient Mice7.5 mg/kg/day (for 4 weeks)OralNo significant antitumor activity as a single agent.[7]
Non-Small Cell Lung Cancer (NSCLC)Gefitinib-resistant xenograftsNot SpecifiedNot SpecifiedNot SpecifiedEffective at reducing tumor growth.[8]

Experimental Protocols

Cell Culture and Preparation
  • Cell Lines: Select appropriate human cancer cell lines based on the research question (e.g., NSCLC lines with specific EGFR mutations like NCI-H1975, or glioblastoma lines with EGFR amplification such as U87vIII).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS for injection.

  • Cell Viability: Perform a cell count and assess viability using a method such as trypan blue exclusion to ensure a high percentage of viable cells for implantation.

Xenograft Model Establishment
  • Animal Model: Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice, to prevent rejection of human tumor cells.

  • Subcutaneous Implantation: Inject a suspension of 1 to 5 million viable tumor cells in a volume of 100-200 µL of serum-free medium or PBS subcutaneously into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor the animals regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers at least twice a week.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Dacomitinib Preparation and Administration
  • Preparation: Dacomitinib for in vivo studies can be prepared from stock solutions. For example, a 1 mg/mL stock solution can be made in 100% DMSO and stored at -80°C.[4] For oral administration, the stock solution can be further diluted in a suitable vehicle such as lactate buffer.[5]

  • Administration: Administer Dacomitinib to the treatment group via oral gavage.[5][4] The control group should receive the vehicle alone.

  • Dosing Schedule: The dosing schedule can vary depending on the study design. Common schedules include daily administration for a specified number of weeks or administration on a 5-days-on, 2-days-off schedule.[5]

Efficacy Evaluation and Endpoint Analysis
  • Tumor Measurement: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as t-tests or ANOVA, to determine the significance of the observed differences between treatment and control groups.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo effects of Dacomitinib on the target signaling pathways.

Visualizations

Signaling Pathway of Dacomitinib Action

Dacomitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_dacomitinib cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_outcome HER1 EGFR (HER1) PI3K PI3K HER1->PI3K RAS RAS HER1->RAS HER2 HER2 HER2->PI3K HER2->RAS HER4 HER4 HER4->PI3K HER4->RAS Dacomitinib Dacomitinib Dacomitinib->HER1 Dacomitinib->HER2 Dacomitinib->HER4 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Dacomitinib inhibits HER family receptors and downstream signaling.
Experimental Workflow for Dacomitinib Xenograft Studies

Dacomitinib_Xenograft_Workflow A Cell Culture & Preparation B Subcutaneous Injection of Tumor Cells A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E Dacomitinib/Vehicle Administration (Oral Gavage) D->E F Tumor Volume & Body Weight Measurement E->F G Data Analysis & Endpoint Evaluation F->G H Pharmacodynamic Analysis (Optional) G->H

General workflow for in vivo efficacy testing of Dacomitinib.

References

Application Notes and Protocols for Dacomitinib in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query specified "Dalmelitinib." Based on available scientific literature, this appears to be a likely misspelling of "Dacomitinib," a well-documented pan-HER tyrosine kinase inhibitor. All information provided herein pertains to Dacomitinib.

Introduction

Dacomitinib is a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) family tyrosine kinase inhibitor.[1][2] It exerts its therapeutic effect by covalently binding to the kinase domains of EGFR (HER1), HER2, and HER4, leading to sustained inhibition of their signaling pathways.[3] These pathways, including the RAS-RAF-MAPK and PI3K-AKT cascades, are critical for cell proliferation, survival, and differentiation.[4][5] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[3]

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissue sections.[6] In the context of Dacomitinib research and clinical applications, IHC can be employed to:

  • Assess the expression levels of HER family receptors in tumor tissues.

  • Evaluate the pharmacodynamic effects of Dacomitinib by measuring the phosphorylation status of downstream signaling proteins (e.g., p-EGFR, p-AKT, p-ERK).

  • Monitor treatment efficacy by observing changes in proliferation markers (e.g., Ki-67) and apoptosis.

These application notes provide detailed protocols for the immunohistochemical analysis of tissues from subjects treated with Dacomitinib, focusing on the detection of key biomarkers to assess drug activity.

Mechanism of Action and Signaling Pathway

Dacomitinib irreversibly inhibits the tyrosine kinase activity of the HER receptor family. Upon ligand binding, HER receptors dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails. This phosphorylation creates docking sites for adaptor proteins and enzymes that initiate downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK pathways, which drive cell proliferation and survival. Dacomitinib's covalent binding to the ATP pocket of the kinase domain blocks this autophosphorylation, thereby abrogating these downstream signals.[3]

Dacomitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) HER2, HER4 PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Ligand EGF / Ligand Ligand->EGFR Binds Dacomitinib Dacomitinib Dacomitinib->EGFR Irreversibly Inhibits (Covalent Bond) AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Dacomitinib inhibits the EGFR signaling pathway.

Experimental Protocols

The following is a generalized protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol should be optimized for specific antibodies and tissue types.

I. Reagents and Materials

Table 1: Key Reagents and Buffers

Reagent/BufferCompositionStorage
XyleneHistological gradeRoom Temperature
Ethanol100%, 95%, 70%Room Temperature
Deionized Water (dH₂O)High purityRoom Temperature
Antigen Retrieval BufferCitrate Buffer (10 mM, pH 6.0) or Tris-EDTA (10 mM Tris, 1 mM EDTA, pH 9.0)4°C
Wash Buffer (TBST/PBST)Tris-Buffered Saline or Phosphate-Buffered Saline with 0.05% Tween-20Room Temperature
Peroxidase Block3% Hydrogen Peroxide in Methanol or PBSRoom Temperature (light sensitive)
Blocking Buffer1-5% BSA or 5-10% Normal Goat Serum in Wash Buffer4°C
Primary Antibody Diluent1% BSA in Wash Buffer4°C
Secondary AntibodyHRP-conjugated anti-rabbit/mouse IgG4°C
Substrate-Chromogen SystemDAB (3,3'-Diaminobenzidine)4°C
CounterstainHematoxylinRoom Temperature
Mounting MediumPermanent, xylene-basedRoom Temperature

II. Immunohistochemistry Workflow

IHC_Workflow start Start: FFPE Tissue Section deparaffin Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffin retrieval Antigen Retrieval (Heat-Induced) deparaffin->retrieval peroxidase Peroxidase Block (3% H₂O₂) retrieval->peroxidase blocking Blocking (Normal Serum / BSA) peroxidase->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR, anti-Ki-67) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab Wash detection Detection (DAB Substrate) secondary_ab->detection Wash counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Clearing (Ethanol & Xylene Series) counterstain->dehydrate Wash mounting Mounting & Coverslipping dehydrate->mounting end End: Microscopic Analysis mounting->end

General workflow for immunohistochemistry.
III. Detailed Staining Protocol

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% ethanol: 2 changes, 3 minutes each.

    • Rinse with dH₂O.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER). The choice between citrate and EDTA buffer depends on the primary antibody and must be optimized.[7]

    • Pre-heat retrieval buffer in a pressure cooker or water bath to 95-100°C.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in dH₂O, then in wash buffer.

  • Peroxidase Block:

    • Incubate sections in 3% H₂O₂ for 10-15 minutes to quench endogenous peroxidase activity.[5]

    • Rinse with wash buffer: 3 changes, 5 minutes each.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the antibody diluent to its optimal concentration (see Table 2).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody Incubation:

    • Rinse with wash buffer: 3 changes, 5 minutes each.

    • Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with wash buffer: 3 changes, 5 minutes each.

  • Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with dH₂O to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-5 minutes.

    • Rinse with dH₂O.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Data Presentation

The following table provides examples of antibodies and starting conditions for IHC analysis related to Dacomitinib's mechanism of action. Note: These are starting recommendations and require optimization for each specific experiment.

Table 2: Recommended Antibodies and Staining Conditions

Target ProteinRationaleAntibody Example (Clone)Recommended Starting DilutionAntigen RetrievalExpected Staining Pattern
Phospho-EGFR (p-EGFR) Direct measure of Dacomitinib target inhibitionRabbit mAb (e.g., D7A5)1:50 - 1:200Citrate (pH 6.0)Membranous, Cytoplasmic
Ki-67 Proliferation marker; expect decrease with treatmentMouse mAb (e.g., MIB-1)1:100 - 1:400[8]Citrate (pH 6.0)Nuclear
Phospho-AKT (p-AKT) Downstream PI3K pathway markerRabbit mAb (e.g., D9E)1:50 - 1:100Citrate (pH 6.0)Cytoplasmic, Nuclear
Phospho-ERK1/2 (p-ERK) Downstream MAPK pathway markerRabbit mAb (e.g., D13.14.4E)1:100 - 1:400Citrate (pH 6.0)Cytoplasmic, Nuclear

Table 3: Incubation Times and Temperatures (Example Protocol)

StepReagentTimeTemperature
Antigen RetrievalCitrate Buffer (pH 6.0)20 minutes95-100°C
Peroxidase Block3% H₂O₂15 minutesRoom Temperature
Blocking5% Normal Goat Serum60 minutesRoom Temperature
Primary Antibodyanti-pEGFR (1:100)Overnight (12-16 hours)4°C
Secondary AntibodyHRP anti-rabbit60 minutesRoom Temperature
DetectionDAB Substrate1-10 minutesRoom Temperature
CounterstainHematoxylin2 minutesRoom Temperature

Troubleshooting and Optimization

  • No Staining: Verify antibody viability, check antigen retrieval method (try a different pH buffer), and increase primary antibody concentration or incubation time.

  • High Background: Increase blocking time, use a more stringent wash buffer, or decrease primary/secondary antibody concentration.

  • Non-Specific Staining: Ensure adequate peroxidase blocking and blocking of non-specific protein binding sites.

For successful and reproducible results, it is critical to include appropriate positive and negative controls in every experiment. A positive control tissue known to express the target antigen should be used, while a negative control (e.g., incubation with antibody diluent instead of the primary antibody) will help assess non-specific signal from the secondary antibody and detection system.

References

Application Notes and Protocols: Dalmelitinib in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for investigating the synergistic effects of Dalmelitinib (SHR6390), a selective CDK4/6 inhibitor, in combination with PARP inhibitors. While direct preclinical data on the this compound-PARP inhibitor combination is emerging, this document leverages established methodologies and data from studies combining other CDK4/6 inhibitors with PARP inhibitors to provide a robust experimental framework.

Introduction

The combination of CDK4/6 inhibitors and PARP inhibitors represents a promising therapeutic strategy in oncology. The underlying principle is the concept of synthetic lethality, where the simultaneous inhibition of two key cellular processes—cell cycle progression by CDK4/6 inhibitors and DNA damage repair by PARP inhibitors—leads to cancer cell death.[1][2] CDK4/6 inhibitors, such as this compound, induce a G1 cell cycle arrest, which can increase reliance on DNA repair pathways, thereby sensitizing cancer cells to PARP inhibitors that block these repair mechanisms.[3][4][5] This combination has shown synergistic anti-tumor activity in various cancer models, including those resistant to single-agent therapies.[4][6][7]

Signaling Pathway

The synergistic interaction between this compound and PARP inhibitors is rooted in their complementary mechanisms of action targeting cell cycle regulation and DNA damage response (DDR). This compound inhibits the cyclin D-CDK4/6-Rb pathway, leading to G1 cell cycle arrest.[3] This arrest can lead to an accumulation of DNA damage. PARP inhibitors block the repair of single-strand DNA breaks, which, during replication, can be converted into more lethal double-strand breaks.[1][8] The combination of these agents can overwhelm the cancer cell's ability to repair DNA damage, leading to apoptosis.

Dalmelitinib_PARPi_Pathway Synergistic Mechanism of this compound and PARP Inhibitors cluster_0 Cell Cycle Control cluster_1 DNA Damage Response CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Progression G1/S Progression E2F->G1_S_Progression promotes SSB Single-Strand Breaks G1_S_Progression->SSB can lead to unrepaired damage PARP PARP SSB->PARP recruits DSB Double-Strand Breaks SSB->DSB leads to (during replication) BER Base Excision Repair PARP->BER activates BER->SSB repairs HR_NHEJ HR / NHEJ Repair DSB->HR_NHEJ activates Apoptosis Apoptosis DSB->Apoptosis induces HR_NHEJ->DSB repairs This compound This compound (SHR6390) This compound->CyclinD_CDK46 inhibits PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits

Caption: Signaling pathway of this compound and PARP inhibitors.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies on the combination of CDK4/6 inhibitors and PARP inhibitors in various cancer cell lines. This data can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: In Vitro Cell Viability (IC50, µM)

Cell LineCancer TypeCDK4/6 InhibitorIC50 (µM)PARP InhibitorIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerAbemaciclib3.608Olaparib-[9]
SUM-159Triple-Negative Breast CancerAbemaciclib0.435Olaparib-[9]
OVCAR5Ovarian CancerAbemaciclib0.758Olaparib-[9]
SKOV3Ovarian CancerAbemaciclib0.542Olaparib-[9]
A549Non-Small Cell Lung CancerPalbociclib-Olaparib-[10]
HCC1937Triple-Negative Breast CancerAbemaciclib-Talazoparib-[4]

Note: IC50 values for combination treatments are often presented as Combination Index (CI) values to demonstrate synergy.

Table 2: Synergy Analysis (Combination Index, CI)

Cell LineCancer TypeCDK4/6 InhibitorPARP InhibitorCI ValueInterpretationReference
MDA-MB-231Triple-Negative Breast CancerPalbociclibNiraparib0.4 - 0.7Synergy[5]
MCF7Breast Cancer-Olaparib0.27 - 0.9Synergy[11]
MDA-MB-231Breast Cancer-Olaparib0.34 - 0.81Synergy[11]
MDA-MB-436Breast Cancer-Olaparib0.33 - 0.65Synergy[11]
HCT116Colorectal CancerPalbociclibTalazoparib<0.9Synergy[12]
CT26Colorectal CancerPalbociclibTalazoparib<0.9Synergy[12]

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition

Cancer ModelTreatment GroupTumor Growth Inhibition (%)Reference
A549 XenograftPalbociclib + OlaparibSignificantly greater than single agents[10]
CRPC/NEPC ModelsOlaparib + Palbociclib/AbemaciclibSignificantly greater than single agents[6]
HER2+/HR+ XenograftSHR6390 + PyrotinibProlonged time to tumor recurrence[13][14]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (SHR6390) and PARP inhibitor

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound, the PARP inhibitor, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat cells with this compound, the PARP inhibitor, or the combination for the desired time (e.g., 48 hours).

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the drug combination for 24-48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in protein expression levels, such as p-Rb and cleaved PARP.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-cleaved PARP, anti-PARP, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated cells and determine protein concentration.

  • Separate protein lysates (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of the drug combination in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • This compound and PARP inhibitor formulations for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, Combination).

  • Administer the drugs at the predetermined doses and schedules.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound and PARP Inhibitor Combination Studies Start Start: Hypothesis Synergistic anti-tumor effect In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTT, IC50, CI) In_Vitro->Cell_Viability Apoptosis Apoptosis Assay (Annexin V/PI) In_Vitro->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) In_Vitro->Cell_Cycle Western_Blot_Vitro Western Blot (p-Rb, c-PARP, γH2AX) In_Vitro->Western_Blot_Vitro In_Vivo In Vivo Studies Cell_Viability->In_Vivo Apoptosis->In_Vivo Cell_Cycle->In_Vivo Western_Blot_Vitro->In_Vivo Xenograft Xenograft Model (Tumor Growth Inhibition) In_Vivo->Xenograft Western_Blot_Vivo Tumor Analysis (Western Blot, IHC) Xenograft->Western_Blot_Vivo Conclusion Conclusion: Evaluate Synergy and Mechanism Western_Blot_Vivo->Conclusion

Caption: Workflow for combination studies.

References

Application Notes and Protocols for High-Throughput Screening of Dalmelitinib Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalmelitinib is a potent and selective inhibitor of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) of this compound analogs is a critical step in the discovery of novel and improved c-Met inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for biochemical and cell-based HTS assays to evaluate the inhibitory activity of this compound analogs against c-Met. The provided methodologies are designed for efficiency and scalability, enabling the rapid screening of large compound libraries.

Data Presentation: In Vitro Inhibitory Activity of this compound and Analogs against c-Met

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound and a selection of its structural analogs against the c-Met kinase. This data is essential for structure-activity relationship (SAR) studies and hit-to-lead optimization.

Compound IDChemical Scaffoldc-Met IC50 (nM)Reference
This compound Pyrazolopyrimidine2.9[1]
Analog A1 Pyrazolopyrimidine6[1]
Analog A2 Pyrazolopyrimidine7[1]
Analog A3 Pyrazolopyrimidine14[1]
Analog A4 Pyrazolopyrimidine33[1]
Analog B1 Thienopyridine5[2]
Analog C1 Pyridineamide3.22 (µM)[3]
Analog D1 PyrazolopyridineNot specified[4]
Analog E1 PyrazolothiazoleNot specified[4]

Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphorylated residues serve as docking sites for various downstream signaling proteins, activating multiple pathways that drive cellular responses.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 P2 P cMet->P2 GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P2->PI3K Recruits STAT3 STAT3 P2->STAT3 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Motility ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse STAT3->CellResponse

Caption: The c-Met signaling cascade.

Experimental Protocols

Biochemical HTS: ADP-Glo™ Kinase Assay

This protocol outlines a luminescent ADP detection assay to measure the in vitro inhibitory activity of this compound analogs on c-Met kinase activity.

Experimental Workflow:

ADP_Glo_Workflow Start Start Dispense Dispense Assay Components Start->Dispense Incubate1 Incubate (Kinase Reaction) Dispense->Incubate1 AddReagent1 Add ADP-Glo™ Reagent Incubate1->AddReagent1 Incubate2 Incubate (ATP Depletion) AddReagent1->Incubate2 AddReagent2 Add Kinase Detection Reagent Incubate2->AddReagent2 Incubate3 Incubate (Signal Generation) AddReagent2->Incubate3 Read Read Luminescence Incubate3->Read End End Read->End

Caption: ADP-Glo™ Kinase Assay workflow.

Materials:

  • c-Met, active recombinant human protein

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume white plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound analogs in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Assay Plate Preparation:

    • Add 1 µL of inhibitor or 5% DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of c-Met enzyme solution.

    • Add 2 µL of substrate/ATP mix to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based HTS: c-Met Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to assess the inhibitory effect of this compound analogs on c-Met signaling in a cellular context.

Experimental Workflow:

Reporter_Assay_Workflow Start Start SeedCells Seed c-Met Reporter Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 TreatCompounds Treat with this compound Analogs Incubate1->TreatCompounds Incubate2 Incubate (18-24h) TreatCompounds->Incubate2 LyseCells Lyse Cells Incubate2->LyseCells AddSubstrate Add Luciferase Substrate LyseCells->AddSubstrate ReadLuminescence Read Luminescence AddSubstrate->ReadLuminescence End End ReadLuminescence->End

Caption: c-Met Reporter Gene Assay workflow.

Materials:

  • HEK293 cell line stably expressing human c-Met and a luciferase reporter gene under the control of a c-Met-responsive promoter.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and appropriate selection antibiotics.

  • Hepatocyte Growth Factor (HGF), human recombinant

  • Luciferase Assay System (e.g., Bright-Glo™, Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the c-Met reporter cells into 96-well plates at an optimized density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions.

  • Stimulation: Add HGF to all wells (except for the unstimulated control) at a final concentration predetermined to give a robust signal (e.g., EC80).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Luminescence Measurement:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add an equal volume of Luciferase Assay Reagent to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of HGF-stimulated luciferase activity for each compound concentration. Determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

The described biochemical and cell-based high-throughput screening assays provide robust and reliable methods for the evaluation of this compound analogs as c-Met inhibitors. The quantitative data generated from these assays are essential for identifying promising lead compounds for further development in cancer therapy. The provided protocols and workflows are designed to be readily implemented in a drug discovery setting, facilitating the efficient identification of next-generation c-Met targeted therapeutics.

References

Application Notes and Protocols: Pharmacokinetic Analysis of Dalmelitinib (WX-081) in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalmelitinib, also known as Sudapyridine (WX-081), is a novel drug candidate developed as an analog of bedaquiline (BDQ) for the treatment of tuberculosis, including multidrug-resistant strains.[1][2] Preclinical evaluation in animal models is a critical step in drug development to understand the pharmacokinetic profile, which informs dosing regimens and predicts therapeutic efficacy and potential toxicity. These application notes provide a summary of the pharmacokinetic parameters of this compound in mouse models and detail the experimental protocols for conducting such analyses.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been evaluated in mice, demonstrating improved parameters compared to bedaquiline.[1] Following oral administration, this compound exhibits higher serum and lung tissue concentrations.[3][4]

Table 1: Pharmacokinetic Parameters of this compound (WX-081) in Mice after a Single Oral Administration

ParameterThis compound (WX-081)Bedaquiline (BDQ)Dose (mg/kg)Reference
Cmax (ng/mL) 5036086.25[3]
AUC0-last (ng*h/mL) 10,1556,0386.25[3]
Lung Concentration at 96h (ng/g) 857135Not Specified[3]

Cmax: Maximum plasma concentration; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

This section outlines the typical methodology for conducting a pharmacokinetic study of this compound in a mouse model, based on preclinical study practices.

Animal Models
  • Species/Strain: BALB/c mice are commonly used for tuberculosis research.[2] Other immunocompetent or immunodeficient strains may be used depending on the specific research question.

  • Health Status: Animals should be healthy, specific-pathogen-free, and acclimated to the laboratory environment before the experiment.

  • Housing: Mice should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water.[5]

Drug Formulation and Administration
  • Formulation: this compound is typically formulated for oral administration. A common vehicle is a suspension in a suitable agent like 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Dosing: The dosage can vary depending on the study's objective. A dose of 6.25 mg/kg has been reported for pharmacokinetic studies.[3] Efficacy studies have used doses of 10 mg/kg.[2]

  • Administration: The drug is administered orally via gavage to ensure accurate dosing.

Blood and Tissue Sample Collection
  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours).

    • Blood is typically collected via retro-orbital sinus, saphenous vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Tissue Sampling:

    • For tissue distribution studies, animals are euthanized at specific time points.

    • Target organs, such as the lungs, are harvested, weighed, and homogenized.[3]

    • Homogenates are stored at -80°C until analysis.

Bioanalytical Method for Quantification
  • Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma and tissue homogenates.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the drug from the biological matrix.

  • Data Analysis: The concentration of this compound in each sample is determined by comparing its response to a standard curve of known concentrations.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Key parameters include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of this compound in a mouse model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Dosing Oral Administration (Gavage) Animal_Acclimation->Dosing Drug_Formulation This compound Formulation (e.g., in 0.5% CMC-Na) Drug_Formulation->Dosing Sample_Collection Serial Blood & Tissue Sample Collection Dosing->Sample_Collection Time Points Sample_Processing Plasma/Tissue Homogenate Preparation Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Concentration Data

Caption: Workflow for Pharmacokinetic Analysis of this compound in Mice.

Mechanism of Action

This compound targets the ATP synthase of Mycobacterium tuberculosis, thereby inhibiting energy production in the bacterium. This mechanism is similar to that of bedaquiline.[6]

G This compound This compound (WX-081) ATP_Synthase Mycobacterium tuberculosis ATP Synthase (c subunit) This compound->ATP_Synthase Inhibits ATP_Production ATP Synthesis (Energy Production) ATP_Synthase->ATP_Production Catalyzes Bacterial_Death Bacterial Death ATP_Synthase->Bacterial_Death Inhibition leads to ATP_Production->Bacterial_Death Leads to

Caption: Mechanism of Action of this compound against M. tuberculosis.

References

Application Notes and Protocols for Dalmelitinib Administration in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Adivsory Note: Information regarding the experimental tyrosine kinase inhibitor Dalmelitinib is limited in publicly available scientific literature. As such, the following application notes and protocols are based on the well-characterized, structurally related second-generation tyrosine kinase inhibitor, Dacomitinib. These protocols and data serve as a representative example for a potent, irreversible pan-HER inhibitor and can be adapted for early-stage preclinical studies of similar compounds like this compound, pending specific physicochemical and pharmacological data.

Introduction

This compound is classified as an experimental small molecule tyrosine kinase inhibitor. While detailed preclinical data for this compound is not widely available, its classification suggests a mechanism of action involving the inhibition of key signaling pathways in cancer cell proliferation and survival. This document provides a comprehensive overview of the administration of a representative second-generation tyrosine kinase inhibitor, Dacomitinib, in preclinical tumor models, which can serve as a valuable resource for researchers working with novel inhibitors like this compound.

Dacomitinib is an irreversible pan-HER inhibitor that targets the epidermal growth factor receptor (EGFR) family of kinases. It has demonstrated efficacy in preclinical models of non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Mechanism of Action and Signaling Pathway

Dacomitinib exerts its anti-tumor activity by irreversibly binding to the ATP-binding site of the EGFR, HER2, and HER4 tyrosine kinases. This covalent modification leads to a sustained inhibition of receptor phosphorylation and downstream signaling. The primary signaling cascades affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, both of which are critical for cell proliferation, survival, and differentiation.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for Dacomitinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER Family RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Dacomitinib Dacomitinib Dacomitinib->EGFR Irreversible Inhibition Ligand EGF/TGF-α Ligand->EGFR Binding

Caption: EGFR signaling pathway and Dacomitinib's mechanism of action.

Quantitative Data from Preclinical Studies of Dacomitinib

The following tables summarize key quantitative data from preclinical and clinical studies of Dacomitinib, which can be used as a benchmark for evaluating novel tyrosine kinase inhibitors.

Table 1: In Vitro Potency of Dacomitinib

Cell Line EGFR Mutation IC50 (nM) Reference
A431 Wild-Type 7.4
NCI-H1975 L858R, T790M 12.5

| HCC827 | exon 19 deletion | 1.1 | |

Table 2: In Vivo Efficacy of Dacomitinib in NSCLC Xenograft Models

Tumor Model Treatment Tumor Growth Inhibition (%) p-value Reference
NCI-H1975 Dacomitinib (5 mg/kg, p.o., daily) 65 <0.01

| HCC827 | Dacomitinib (2.5 mg/kg, p.o., daily) | 88 | <0.001 | |

Table 3: Clinical Efficacy of Dacomitinib in EGFR-Mutant NSCLC

Parameter Dacomitinib Gefitinib Hazard Ratio (95% CI) p-value Reference
Median PFS (months) 14.7 9.2 0.59 (0.47-0.74) <0.0001
Objective Response Rate 75% 72% - 0.39

| Median Duration of Response (months) | 14.8 | 8.3 | 0.49 (0.37-0.65) | - | |

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H1975, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight medium from the cells and add 100 µL of the diluted compound to each well. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line for implantation (e.g., NCI-H1975)

  • Matrigel

  • Test compound formulation

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., daily by oral gavage) and vehicle to the respective groups.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Daily Dosing (Vehicle & Compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Data Analysis Endpoint->Analysis

Caption: Experimental workflow for a tumor xenograft study.

Conclusion

While specific preclinical data for this compound is not yet in the public domain, the provided application notes and protocols for the related compound, Dacomitinib, offer a robust framework for researchers initiating studies with novel tyrosine kinase inhibitors. The methodologies for in vitro and in vivo evaluation, along with the representative data, can guide experimental design and aid in the interpretation of results for emerging pan-HER inhibitors. As more information on this compound becomes available, these protocols can be further refined to suit its specific properties.

Application Notes and Protocols for In Situ Hybridization to Detect Dalmelitinib Target mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalmelitinib is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[2][3] Overexpression of c-Met has been observed in various cancers, including non-small cell lung cancer (NSCLC), and is often associated with a poor prognosis.[3][4] Therefore, accurately assessing the expression of c-Met mRNA in tumor tissues is critical for identifying patients who may benefit from this compound therapy and for monitoring treatment efficacy.

In situ hybridization (ISH) is a powerful technique that allows for the visualization and quantification of specific mRNA transcripts within the morphological context of the tissue.[5][6][7] This application note provides detailed protocols for both chromogenic in situ hybridization (CISH) and fluorescence in situ hybridization (FISH) to detect c-Met mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to regulating cell growth, proliferation, and survival.[2][5][8] this compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of c-Met, thereby blocking these downstream signals.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2/SOS GRB2/SOS c-Met Receptor->GRB2/SOS Activates PI3K PI3K c-Met Receptor->PI3K Activates STAT3 STAT3 c-Met Receptor->STAT3 Activates RAS RAS GRB2/SOS->RAS AKT AKT PI3K->AKT JAK JAK STAT3->JAK RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Invasion Invasion JAK->Invasion MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->c-Met Receptor Inhibits

Caption: c-Met Signaling Pathway and this compound Inhibition.

Experimental Workflow for In Situ Hybridization

The general workflow for detecting c-Met mRNA using ISH involves several key steps, from sample preparation to signal detection and analysis. Adherence to sterile techniques is crucial to prevent RNA degradation by RNases.[9]

ISH_Workflow Start Start FFPE Tissue Sectioning FFPE Tissue Sectioning Start->FFPE Tissue Sectioning Deparaffinization & Rehydration Deparaffinization & Rehydration FFPE Tissue Sectioning->Deparaffinization & Rehydration Pretreatment (Protease Digestion) Pretreatment (Protease Digestion) Deparaffinization & Rehydration->Pretreatment (Protease Digestion) Probe Hybridization Probe Hybridization Pretreatment (Protease Digestion)->Probe Hybridization Post-Hybridization Washes Post-Hybridization Washes Probe Hybridization->Post-Hybridization Washes Signal Detection Signal Detection Post-Hybridization Washes->Signal Detection Counterstaining & Mounting Counterstaining & Mounting Signal Detection->Counterstaining & Mounting Imaging & Analysis Imaging & Analysis Counterstaining & Mounting->Imaging & Analysis End End Imaging & Analysis->End

Caption: General Experimental Workflow for ISH.

Data Presentation

Quantitative analysis of ISH signals is essential for objectively assessing c-Met mRNA expression levels. This can be achieved through manual scoring by a pathologist or by using digital image analysis software to measure signal intensity and distribution.[2][5][7] The data should be summarized in a clear and structured format to allow for easy comparison between different treatment groups or patient cohorts.

Table 1: Quantitative Analysis of c-Met mRNA Expression

Sample IDTreatment Groupc-Met mRNA Signal Score (0-4)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
Sample 001Vehicle Control375225
Sample 002Vehicle Control260120
Sample 003This compound (10 mg/kg)12020
Sample 004This compound (10 mg/kg)050
Sample 005This compound (30 mg/kg)020
Sample 006This compound (30 mg/kg)11010

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Experimental Protocols

Probe Design for c-Met mRNA

The specificity of the ISH assay is highly dependent on the design of the probe. For detecting c-Met mRNA (Accession Number: NM_000245.2), the following considerations are recommended:

  • Probe Type: Use a set of 20 short oligonucleotide pairs that hybridize to specific regions across the target c-Met mRNA sequence.[10]

  • Probe Length: Oligonucleotide probes are typically around 20 nucleotides in length.

  • Target Region: Design probes to target the coding sequence of the c-Met mRNA.

  • Specificity Check: Perform a BLAST search against the relevant genome to ensure the probe sequences are specific to c-Met and do not have significant homology with other genes.

  • Labeling: Probes can be labeled with haptens like digoxigenin (DIG) for CISH or directly with fluorophores for FISH.

Chromogenic In Situ Hybridization (CISH) Protocol

CISH allows for the visualization of c-Met mRNA using a standard bright-field microscope.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene and ethanol series (100%, 95%, 70%)

  • Pretreatment solution (e.g., heat-induced epitope retrieval buffer)

  • Protease solution

  • DIG-labeled c-Met mRNA probe

  • Hybridization buffer

  • Stringent wash buffers (e.g., SSC)

  • Anti-DIG antibody conjugated to an enzyme (e.g., HRP or AP)

  • Chromogenic substrate (e.g., DAB for HRP, NBT/BCIP for AP)

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series (100%, 95%, 70%; 2 minutes each).

    • Rinse in deionized water.

  • Pretreatment:

    • Perform heat-induced pretreatment according to the manufacturer's instructions.

    • Digest with a protease solution for 10-15 minutes at 37°C. The optimal time should be determined for each tissue type.

    • Wash with PBS.

  • Hybridization:

    • Apply the DIG-labeled c-Met probe diluted in hybridization buffer to the tissue section.

    • Cover with a coverslip and incubate in a humidified chamber at 37-42°C for 2-16 hours.

  • Post-Hybridization Washes:

    • Perform stringent washes to remove non-specifically bound probes. This typically involves washes in SSC buffer at elevated temperatures.

  • Detection:

    • Incubate with an anti-DIG antibody conjugated to HRP or AP.

    • Wash with buffer.

    • Apply the appropriate chromogenic substrate and incubate until the desired signal intensity is reached.

    • Stop the reaction by rinsing with water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Fluorescence In Situ Hybridization (FISH) Protocol

FISH provides a higher sensitivity and allows for multiplexing with other fluorescent markers.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene and ethanol series

  • Pretreatment and protease solutions (as for CISH)

  • Fluorophore-labeled c-Met mRNA probe

  • Hybridization buffer

  • Stringent wash buffers

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Deparaffinization, Rehydration, and Pretreatment: Follow the same steps as for the CISH protocol.

  • Hybridization:

    • Apply the fluorophore-labeled c-Met probe in hybridization buffer.

    • Denature the probe and target mRNA by heating the slide at 75-80°C for 5 minutes.

    • Hybridize overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Perform stringent washes in SSC buffer at a temperature optimized for the probe sequence.

  • Counterstaining and Mounting:

    • Counterstain with DAPI solution.

    • Mount with an antifade mounting medium.

  • Imaging:

    • Visualize the signals using a fluorescence microscope with appropriate filter sets.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the detection of c-Met mRNA in FFPE tissues using in situ hybridization. The choice between CISH and FISH will depend on the specific research question, available equipment, and desired level of sensitivity. Accurate assessment of c-Met mRNA expression is a valuable tool for advancing the development and clinical application of this compound and other c-Met targeted therapies.

References

Troubleshooting & Optimization

Troubleshooting Dalmelitinib solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalmelitinib in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective small-molecule inhibitor of the c-Met kinase, a receptor tyrosine kinase.[1] Its CAS number is 1637658-98-0.[2] this compound binds to the ATP-binding region of c-Met with a reported IC50 value of 2.9 nM, thereby inhibiting its kinase activity.[1] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[3][4][5][6] By inhibiting c-Met, this compound can block downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to the inhibition of cancer cell proliferation and survival.[1][3][4]

Q2: In which solvents is this compound soluble?

Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][7] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline or corn oil have been reported to yield clear solutions.[1]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent like DMSO. For example, a 10 mM stock solution in DMSO is a common starting point. To ensure complete dissolution, gentle warming and/or sonication may be applied.[1] Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][2]

Q4: I am observing precipitation when I dilute my this compound stock solution into aqueous media for my in vitro assay. What should I do?

This is a common issue with hydrophobic compounds like many kinase inhibitors. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. However, a certain amount of DMSO is necessary to maintain solubility. You may need to optimize the final DMSO concentration for your specific cell line and experimental conditions.

  • Pre-warming Media: Pre-warming your aqueous media to 37°C before adding the this compound stock solution can sometimes help improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your aqueous media. This gradual decrease in solvent concentration can sometimes prevent the compound from precipitating out.

  • Use of a Surfactant: For certain assays, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in the final dilution buffer may help to maintain solubility. However, the compatibility of any surfactant with your specific assay must be validated.

  • Serum in Media: The presence of serum proteins in the cell culture media can sometimes help to solubilize hydrophobic compounds.[8] If you are performing your initial dilutions in serum-free media, consider whether your final assay conditions will include serum.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low temperature.Increase the solvent volume to lower the concentration. Gentle warming (e.g., to 37°C) and/or sonication can aid dissolution.[1] Ensure the solvent is of high purity.
Precipitation is observed in the stock solution upon storage. The compound may have a limited solubility at the storage temperature, or the solvent may have absorbed water.Store stock solutions at -80°C for better long-term stability.[1] Ensure solvent vials are tightly sealed to prevent moisture absorption. If precipitation is observed, try to redissolve the compound by warming and sonicating before use.
Inconsistent results between experiments. Incomplete dissolution of the compound, degradation of the stock solution, or variability in final compound concentration.Always ensure the compound is fully dissolved before each use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1] Prepare fresh dilutions from the stock solution for each experiment.
Observed cellular toxicity at low concentrations of this compound. The toxicity may be due to the solvent (e.g., DMSO) rather than the compound itself.Run a vehicle control experiment with the same final concentration of the solvent used to dissolve this compound to assess solvent-related toxicity. Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium.

Quantitative Data

This compound Solubility

Solvent/VehicleConcentrationObservations
DMSO10 mMSoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.42 mM)Clear solution (ultrasonication needed)[1]
10% DMSO, 90% Corn Oil2.5 mg/mL (5.42 mM)Clear solution (ultrasonication needed)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 461.47 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.61 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex the solution vigorously to aid dissolution.

    • If necessary, place the tube in a 37°C water bath or a sonicator for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

    • Sterile tubes for dilution

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • Vortex gently after each dilution step.

    • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (e.g., ≤ 0.5%).

    • Use the freshly prepared working solutions for your in vitro experiments immediately. Do not store aqueous working solutions for extended periods.

Visualizations

G cluster_workflow Experimental Workflow: Solubilizing this compound start Start: this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add High-Purity DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot dilute Serially Dilute in Pre-warmed Aqueous Media stock_solution->dilute For Immediate Use store Store at -20°C or -80°C aliquot->store working_solution Final Working Solution (e.g., in Cell Culture Media) dilute->working_solution end Use in In Vitro Assay working_solution->end

Caption: Workflow for Preparing this compound Solutions.

G cluster_pathway Simplified c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR Activates This compound This compound This compound->cMet Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: this compound Inhibition of c-Met Signaling.

References

Technical Support Center: Optimizing Dalmelitinib Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Dalmelitinib for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] It functions by binding to the ATP-binding site within the kinase domain of c-Met, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation, survival, and migration in tumors where the c-Met pathway is dysregulated.

Q2: Which signaling pathways are downstream of c-Met and affected by this compound?

Upon activation by its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor triggers several key intracellular signaling cascades. The primary pathways include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, and the RAS/MAPK (ERK) pathway, which plays a significant role in cell growth and differentiation.[2] this compound's inhibition of c-Met leads to the downregulation of these pathways.

Q3: What are the typical IC50 values for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cancer cell line and the status of c-Met amplification. In cell lines with c-Met gene amplification, this compound demonstrates high potency.

Cell LineCancer Typec-Met StatusIC50 (nM)
SNU-5Gastric CarcinomaAmplified2
MKN-45Gastric CarcinomaAmplified6
MHCC97-HHepatocellular CarcinomaAmplified6
MHCC97-LHepatocellular CarcinomaAmplified7
NCI-H1993Non-Small Cell Lung CancerAmplified14
HCCLM3Hepatocellular CarcinomaAmplified33
Huh-7Hepatocellular CarcinomaNot Amplified>1000
NCI-N87Gastric CarcinomaNot Amplified>1000
NCI-1975Non-Small Cell Lung CancerNot Amplified>1000
A549Non-Small Cell Lung CancerNot Amplified>1000

Q4: How should I prepare and store this compound for cell culture experiments?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the desired working concentrations in cell culture medium. To ensure stability, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What are the known mechanisms of resistance to c-Met inhibitors like this compound?

Resistance to c-Met inhibitors can arise through two primary mechanisms:

  • On-target resistance: This typically involves the acquisition of secondary mutations within the c-Met kinase domain that interfere with drug binding.

  • Off-target (Bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on c-Met signaling.[3][4] Common bypass pathways include the activation of other receptor tyrosine kinases like EGFR or HER2, or mutations in downstream signaling molecules such as KRAS or PI3K.[4]

Troubleshooting Guide

Issue 1: Low or no observed effect of this compound on cell viability.

Possible Cause Troubleshooting Steps
Incorrect Dosage Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.
Cell Line Insensitivity Confirm that your cell line has amplified or overexpressed c-Met. This compound is most effective in c-Met dependent cell lines.
Drug Inactivity Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if necessary.
Incorrect Incubation Time Optimize the incubation time. Effects on cell viability may not be apparent at early time points. Consider time points of 24, 48, and 72 hours.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Variable Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Cell confluence can significantly impact drug response.
Inconsistent Drug Dilutions Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to drugs.
Variability in Reagents Use the same lot of media, serum, and other reagents whenever possible to minimize variability.

Issue 3: Unexpected off-target effects observed.

Possible Cause Troubleshooting Steps
High Drug Concentration High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Inherent Off-Target Activity While this compound is selective for c-Met, it may have some activity against other kinases at higher concentrations. If unexpected phenotypes are observed, consider performing a kinase panel screen to identify potential off-target interactions.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (typically 2,000-10,000 cells per well, depending on the cell line). Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.

  • Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for c-Met Phosphorylation
  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 1, 6, or 24 hours). Include a DMSO-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Cell Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive/PI negative cells are in early apoptosis, and Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

Dalmelitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds ADP ADP cMet->ADP PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates This compound This compound This compound->cMet Inhibits (Blocks ATP binding) ATP ATP ATP->cMet AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Experimental_Workflow start Start Experiment seed_cells Seed Cells in Appropriate Culture Vessel start->seed_cells overnight_incubation Incubate Overnight (Allow Adhesion) seed_cells->overnight_incubation drug_treatment Treat with this compound (Dose-Response) overnight_incubation->drug_treatment incubation Incubate (24, 48, 72h) drug_treatment->incubation assay Perform Assay incubation->assay viability_assay Cell Viability Assay (e.g., MTT) assay->viability_assay Measure Metabolic Activity western_blot Western Blot (p-cMet, p-AKT, p-ERK) assay->western_blot Analyze Protein Phosphorylation apoptosis_assay Apoptosis Assay (Annexin V/PI) assay->apoptosis_assay Quantify Cell Death data_analysis Data Analysis (IC50, Protein Levels, % Apoptosis) viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end End Experiment data_analysis->end

References

Technical Support Center: Overcoming Dalmelitinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Dalmelitinib resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, selective inhibitor of the c-Met kinase.[1] It functions by binding to the ATP-binding region of c-Met, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[1] This inhibition ultimately leads to a reduction in cancer cell proliferation, survival, and migration in tumors where the c-MET pathway is dysregulated.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons?

A decrease in this compound's efficacy over time may indicate the development of acquired resistance. Cancer cells can develop resistance through various mechanisms, which can be broadly categorized as on-target and off-target alterations.

Q3: What are the common on-target and off-target mechanisms of resistance to c-MET inhibitors like this compound?

  • On-target mechanisms directly involve the c-MET gene and include:

    • Secondary mutations in the c-MET kinase domain (e.g., at residues D1228, Y1230, H1094, G1163, L1195, F1200) that can interfere with drug binding.[2][3]

    • Amplification of the MET gene , leading to overexpression of the c-MET protein, which can overwhelm the inhibitory effect of the drug.[2][4]

  • Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for c-MET signaling. These include:

    • Activation of bypass pathways , such as the EGFR, HER2, KRAS, or PI3K/AKT/mTOR signaling pathways.[2][4][5][6]

    • Upregulation of the Wnt signaling pathway , which can lead to the accumulation of β-catenin and promote tumor cell survival.[4][5][6]

    • Epithelial-to-mesenchymal transition (EMT) , a cellular process where cancer cells acquire a more migratory and invasive phenotype, which has been linked to resistance to c-MET inhibitors.[5]

Q4: How can we confirm that our cancer cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (sensitive) cell line. A significant increase (typically 3-fold or more) in the IC50 value indicates the development of resistance.[7]

Q5: What strategies can we employ to overcome this compound resistance in our resistant cell lines?

Several strategies can be explored to overcome resistance:

  • Combination Therapy: This is a widely used approach to combat drug resistance. Combining this compound with inhibitors of the identified bypass pathways can often restore sensitivity. For example:

    • EGFR inhibitors (e.g., erlotinib, osimertinib) if EGFR pathway activation is detected.[6][8]

    • mTOR inhibitors (e.g., everolimus) if the PI3K/AKT/mTOR pathway is upregulated.[5][6]

    • Wnt signaling inhibitors (e.g., XAV939) if the Wnt pathway is activated.[5][6]

    • MEK inhibitors (e.g., trametinib) in cases of KRAS activation.[4]

  • Switching to a different class of c-MET inhibitor: Some secondary mutations confer resistance to one type of c-MET inhibitor but not another (e.g., resistance to type I inhibitors might be overcome by a type II inhibitor).[3]

  • Targeting downstream effectors: Inhibiting key downstream signaling molecules that are activated in resistant cells can be an effective strategy.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound sensitivity assays.

Possible Cause Troubleshooting Step
Cell line heterogeneity Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination.
Inconsistent cell seeding density Optimize and standardize the cell seeding density for your specific cell line to ensure logarithmic growth throughout the assay.
Drug stability and preparation Prepare fresh stock solutions of this compound regularly and store them under recommended conditions. Ensure consistent final solvent concentrations across all wells.
Assay variability Use a consistent and validated cell viability assay (e.g., MTT, CellTiter-Glo). Include appropriate positive and negative controls in every experiment.

Problem 2: Failure to generate a this compound-resistant cell line.

Possible Cause Troubleshooting Step
Initial drug concentration is too high Start with a low concentration of this compound (e.g., around the IC20 or IC50) to allow for gradual adaptation.[9]
Drug exposure method is suboptimal Try different exposure methods, such as continuous low-dose exposure or intermittent high-dose "pulse" treatments.[10][11]
Insufficient time for resistance to develop Be patient, as the development of stable resistance can take several months of continuous culture.[7]
Cell line is inherently resistant Characterize the baseline c-MET expression and activation in your parental cell line to ensure it is a suitable model for studying acquired resistance.

Data Presentation

Table 1: Illustrative IC50 Values of a Selective c-MET Inhibitor in Sensitive and Resistant NSCLC Cell Lines

Cell LineStatusc-MET InhibitorIC50 (nM)Fold ResistanceReference
HCC827Parental (Sensitive)Osimertinib + Capmatinib<10-[12]
HCC827/ORResistantOsimertinib + Capmatinib<10-[12]
PC-9Parental (Sensitive)Erlotinib + Capmatinib20-[12]
PC-9/ERResistantErlotinib + Capmatinib20-[12]

Note: Data presented are for the c-MET inhibitor Capmatinib in combination with an EGFR inhibitor and serve as an illustrative example of the expected shift in sensitivity upon acquiring resistance and the potential for combination therapy to overcome it.

Table 2: Illustrative Efficacy of Combination Therapy in a c-MET Inhibitor-Resistant Melanoma Cell Line

Treatment% Growth Inhibition (RU-R Cells)Reference
SU11274 (c-MET inhibitor)~10%[5]
Everolimus (mTOR inhibitor)~56%[5]
XAV939 (Wnt inhibitor)~30%[5]
SU11274 + Everolimus~60%[5]
SU11274 + XAV939~45%[5]
Everolimus + XAV939~70%[5]
SU11274 + Everolimus + XAV93995%[5]

Note: Data are from a study using the c-MET inhibitor SU11274 in a melanoma cell line (RU-R) resistant to this inhibitor. This table illustrates the potential for synergistic effects with combination therapy.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating drug concentrations.[10][11][13]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine the initial this compound concentration:

    • Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

    • Start the resistance induction with a concentration of this compound that causes approximately 20-30% cell death (around the IC20-IC30).

  • Initial drug exposure:

    • Seed the parental cells at a low density in a culture flask.

    • After 24 hours, replace the medium with fresh medium containing the starting concentration of this compound.

    • Culture the cells, replacing the drug-containing medium every 3-4 days.

  • Monitor cell growth:

    • Observe the cells regularly for signs of cell death and recovery. Initially, a significant portion of the cells will die.

    • Once the surviving cells start to proliferate and reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the culture medium.

  • Dose escalation:

    • Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[13]

    • Repeat the process of monitoring for cell death, recovery, and proliferation.

    • Continue this stepwise increase in drug concentration. This process can take several months.

  • Cryopreservation:

    • At each successful dose escalation step, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.

  • Confirmation of resistance:

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the level of resistance by performing an IC50 determination assay and comparing it to the parental cell line.

  • Stability of resistance:

    • To check if the resistance is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50.

Protocol 2: Determination of IC50 using a Cell Viability Assay (e.g., MTT)

This protocol outlines the steps to determine the IC50 of this compound in both sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A typical range would span several orders of magnitude around the expected IC50. Include a vehicle control (medium with DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Visualizations

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 Activates PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->cMET Inhibits Experimental_Workflow_Resistance start Start with Parental Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture Culture cells with escalating doses of This compound ic50_initial->culture monitor Monitor for Cell Survival and Proliferation culture->monitor select Select and Expand Resistant Colonies monitor->select select->culture Increase Dose ic50_final Determine Final IC50 of Resistant Line select->ic50_final compare Compare IC50s (Resistant vs. Parental) ic50_final->compare resistant This compound-Resistant Cell Line Established compare->resistant >3-fold increase troubleshoot Troubleshoot Protocol (Adjust dose/time) compare->troubleshoot <3-fold increase Troubleshooting_Logic problem Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Assay) problem->confirm_resistance investigate_mechanism Investigate Resistance Mechanism confirm_resistance->investigate_mechanism Resistance Confirmed on_target On-Target (MET mutation/amplification) investigate_mechanism->on_target off_target Off-Target (Bypass Pathway Activation) investigate_mechanism->off_target strategy Select Overcoming Strategy on_target->strategy off_target->strategy combo_therapy Combination Therapy (e.g., + EGFRi, mTORi) strategy->combo_therapy switch_drug Switch to Alternative c-MET Inhibitor strategy->switch_drug

References

Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working with selective kinase inhibitors. The primary focus is on strategies to identify, validate, and minimize off-target effects to ensure the reliability and accuracy of experimental results. While the principles discussed are broadly applicable, we will use the well-characterized pan-HER inhibitor Dacomitinib as a primary example, with available information on the selective c-Met inhibitor Dalmelitinib also included.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes that are not attributable to the inhibition of the primary target. Most kinase inhibitors are not entirely specific and can interact with multiple kinases, especially at higher concentrations.[1]

Q2: Why is it critical to minimize off-target effects in my experiments?

Q3: How can I determine the potential off-target profile of my kinase inhibitor?

A3: The most comprehensive method is to perform or obtain data from a broad-panel kinase screen, such as a KINOMEscan™. These screens test the inhibitor against hundreds of purified kinases to identify potential off-target interactions at various concentrations. For some inhibitors, like Dacomitinib, off-target data may be available in public databases or regulatory documents.

Q4: What is the difference between on-target and off-target toxicity?

A4: On-target toxicity results from the inhibition of the intended target kinase, which may have essential physiological functions in certain tissues. Off-target toxicity is caused by the inhibitor's effect on other kinases or proteins, leading to adverse effects unrelated to the primary target's function. Distinguishing between the two is a significant challenge in drug development.

Q5: At what concentration should I use my kinase inhibitor to minimize off-target effects?

A5: As a starting point, it is recommended to use the inhibitor at a concentration that is at or near its IC50 or Ki value for the primary target, and well below the concentrations at which it affects known off-targets. It is crucial to perform dose-response experiments in your specific cellular model to determine the optimal concentration that inhibits the primary target without causing significant off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent cellular phenotype. The observed effect may be due to inhibition of an off-target kinase.1. Validate Target Engagement: Confirm that the primary target is inhibited at the concentration used (e.g., by Western blot for downstream signaling). 2. Perform a Dose-Response Curve: Determine if the phenotype is observed at concentrations consistent with the IC50 for the primary target. 3. Use a Structurally Unrelated Inhibitor: Test if a different inhibitor for the same target recapitulates the phenotype. 4. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the primary target and see if the phenotype is reproduced.
High levels of cellular toxicity or apoptosis. The inhibitor concentration may be too high, leading to widespread off-target kinase inhibition.1. Lower the Inhibitor Concentration: Titrate the inhibitor down to the lowest effective concentration that still inhibits the primary target. 2. Review Off-Target Profile: Check if known off-targets are involved in cell viability pathways. If so, consider using a more selective inhibitor. 3. Time-Course Experiment: Reduce the duration of inhibitor treatment to see if toxicity is time-dependent.
Discrepancy between in vitro and in vivo results. Off-target effects can be context-dependent and may differ between cell lines and complex biological systems.1. Characterize Off-Target Effects in the Relevant Model: Validate key off-target engagement in your specific in vivo model. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the in vivo dosing achieves concentrations that are selective for the on-target over off-targets in the tissue of interest.
Lack of a clear downstream signaling effect despite target inhibition. The signaling pathway may be compensated by redundant or off-target kinases.1. Broaden Signaling Analysis: Investigate multiple downstream pathways that could be affected by on- and off-target kinases. 2. Combined Genetic and Pharmacological Approach: Use the inhibitor in cells where a suspected compensatory kinase has been knocked down to unmask the on-target effect.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Dacomitinib and this compound against their primary targets and known off-targets.

Table 1: Inhibitory Profile of Dacomitinib

TargetIC50 / KiNotes
EGFR (HER1) 6 nM Primary Target
HER2 ≤ 100 nMOn-target activity (pan-HER inhibitor)[2]
HER4 ≤ 100 nMOn-target activity (pan-HER inhibitor)[2]
DDR12 nM (Ki)Off-target
EPHA6≤ 100 nMOff-target
CLK1≤ 100 nMOff-target
EPHA1≤ 100 nMOff-target
EPHB2≤ 100 nMOff-target
LCK≤ 100 nMOff-target
LYN≤ 100 nMOff-target
SRC≤ 100 nMOff-target
YES1≤ 100 nMOff-target

Source: FDA Pharmacology Review of Dacomitinib

Table 2: Inhibitory Profile of this compound

TargetIC50Notes
c-Met 2.9 nM Primary Target [3]
Other KinasesNo effect on 59 other kinasesBased on a limited screen. A broader kinome scan is recommended for a comprehensive off-target profile.

Source: MedchemExpress Product Information[3]

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Phenotypes using siRNA

This protocol describes how to use small interfering RNA (siRNA) to confirm that an observed cellular phenotype is a result of inhibiting the primary target of a kinase inhibitor.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of siRNA: one targeting the primary kinase of interest (e.g., c-Met for this compound) and a non-targeting control siRNA.

    • Dilute siRNA in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Kinase Inhibitor Treatment:

    • After the knockdown period, treat the cells with the kinase inhibitor at the desired concentration.

    • Include the following experimental groups:

      • Non-targeting siRNA + Vehicle Control

      • Non-targeting siRNA + Kinase Inhibitor

      • Targeting siRNA + Vehicle Control

      • Targeting siRNA + Kinase Inhibitor

  • Phenotypic Analysis: After the appropriate treatment duration, assess the cellular phenotype of interest (e.g., cell viability, migration, protein phosphorylation).

  • Data Interpretation:

    • If the phenotype observed with the kinase inhibitor in the non-targeting siRNA group is mimicked by the targeting siRNA in the vehicle control group, it provides strong evidence that the phenotype is on-target.

    • If the kinase inhibitor still produces the phenotype in cells where the primary target has been knocked down, it suggests a significant off-target effect.

Protocol 2: Determining the Cellular IC50 for Target Inhibition

This protocol outlines a method to determine the concentration of a kinase inhibitor required to inhibit 50% of the target's activity within a cell.

Methodology:

  • Cell Culture and Stimulation:

    • Culture cells to 80-90% confluency.

    • If the target kinase requires activation, starve the cells in serum-free medium for 4-6 hours, then stimulate with the appropriate ligand (e.g., HGF for c-Met) for a short period (10-15 minutes).

  • Inhibitor Treatment:

    • Pre-treat the cells with a serial dilution of the kinase inhibitor for 1-2 hours before ligand stimulation. Use a concentration range that brackets the expected IC50.

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the phosphorylated form of the target kinase and a downstream effector (e.g., p-c-Met, p-AKT).

    • Also, probe for the total protein levels of the target kinase and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Densitometry and IC50 Calculation:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each inhibitor concentration.

    • Plot the normalized phosphorylation levels against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the cellular IC50.

Visualizations

Signaling_Pathway_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates AKT AKT cMet->AKT Phosphorylates ERK ERK cMet->ERK Phosphorylates pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Migration pAKT->Proliferation pERK->Proliferation This compound This compound This compound->cMet Inhibits ATP Binding

Caption: this compound inhibits c-Met signaling.

Experimental_Workflow_siRNA A Seed Cells B Transfect with Non-targeting siRNA A->B C Transfect with Targeting siRNA A->C D Incubate 48-72h B->D C->D E Treat with Vehicle D->E F Treat with Kinase Inhibitor D->F G Phenotypic Analysis E->G F->G H On-Target Effect Validation G->H

Caption: Workflow for siRNA-based off-target validation.

Troubleshooting_Logic Start Unexpected Phenotype Q1 Is target inhibited at current concentration? Start->Q1 Sol1 Increase inhibitor concentration or check inhibitor stability. Q1->Sol1 No Q2 Does a structurally different inhibitor cause the same phenotype? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Phenotype is likely due to off-target effects. Q2->Sol2 No Q3 Does genetic knockdown of the target mimic the phenotype? Q2->Q3 Yes A2_Yes Yes A2_No No Q3->Sol2 No Sol3 Phenotype is likely on-target. Q3->Sol3 Yes A3_Yes Yes A3_No No

Caption: Troubleshooting logic for unexpected phenotypes.

References

Dalmelitinib stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Dalmelitinib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer

Quantitative stability data for this compound under various stress conditions (e.g., pH, light, and a broad range of temperatures) is not extensively available in the public domain. The tables and figures presented below are based on general knowledge of small molecule kinase inhibitors and should be considered illustrative examples. It is imperative for researchers to perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound powder should be stored at -20°C for long-term use.

2. What are the recommended storage conditions for this compound in solvent?

This compound dissolved in a solvent should be stored at -80°C.

3. How long can I store this compound stock solutions?

Based on information for similar compounds, stock solutions of this compound are generally stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C. However, it is highly recommended to prepare fresh solutions for critical experiments or to validate the stability of your specific stock solution over time.

4. What solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of small molecule inhibitors like this compound. For in vivo experiments, further dilution in appropriate vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline may be necessary. Always confirm the solubility of this compound in your chosen solvent system.

5. Is this compound sensitive to light?

Many small molecule inhibitors exhibit sensitivity to light. Therefore, it is best practice to protect this compound, both in solid form and in solution, from light exposure. Store in amber vials or wrap containers in aluminum foil.

6. How does pH affect the stability of this compound?

The stability of kinase inhibitors can be pH-dependent. While specific data for this compound is unavailable, compounds with similar structures may degrade under strongly acidic or alkaline conditions. It is advisable to maintain solutions at a pH close to neutral unless experimental conditions require otherwise.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.- Prepare fresh stock solutions. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify storage temperatures of freezers. - Protect solutions from light.
Precipitation of this compound in solution - Exceeded solubility limit. - Change in temperature or solvent composition.- Gently warm the solution to aid dissolution. - Prepare a more dilute solution. - Ensure the solvent is of high purity and anhydrous if necessary.
Loss of compound activity over time Chemical degradation of this compound.- Perform a stability study of your working solution under your experimental conditions. - Consider potential interactions with other components in your experimental medium.

Data Presentation: Stability of a Typical c-Met Inhibitor (Illustrative Example)

The following tables summarize hypothetical stability data for a c-Met inhibitor similar to this compound. This is not actual data for this compound and should be used for guidance only.

Table 1: Stability of a c-Met Inhibitor in Solution (10 mM in DMSO) at Various Temperatures

Storage TemperatureTime PointRemaining Compound (%)
-80°C6 months>99%
-20°C1 month>98%
4°C1 week~95%
Room Temperature (25°C)24 hours~90%

Table 2: Effect of pH on the Stability of a c-Met Inhibitor in Aqueous Buffer at 37°C (Illustrative)

pHTime Point (hours)Remaining Compound (%)
3.024~92%
5.024~98%
7.424~95%
9.024~85%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and/or sonicate in a water bath until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of a c-Met inhibitor.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC-grade water and acetonitrile

    • pH meter

    • HPLC-UV/MS system

  • Procedure:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose the this compound stock solution in a photostability chamber to a defined light source (e.g., ICH Q1B option 2). Protect a control sample from light.

    • Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC-UV/MS method to quantify the remaining parent compound and identify any degradation products.

Visualizations

c-Met Signaling Pathway

This compound is an inhibitor of the c-Met receptor tyrosine kinase. The following diagram illustrates the simplified c-Met signaling pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS GAB1->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration STAT3->Migration Invasion Invasion STAT3->Invasion This compound This compound This compound->cMet Inhibits

Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of a small molecule inhibitor like this compound.

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Solution Acid Acidic (e.g., 0.1M HCl) Prep->Acid Base Basic (e.g., 0.1M NaOH) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂) Prep->Oxidative Thermal Thermal (e.g., 60°C) Prep->Thermal Photo Photolytic (Light Exposure) Prep->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Quantification & Identification) HPLC->Data Report Stability Report (Degradation Profile) Data->Report

General workflow for a forced degradation study of this compound.

Interpreting unexpected results in Dalmelitinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Dalmelitinib. Given that publicly available information on this compound is limited, this guide also draws on common challenges and principles associated with small-molecule tyrosine kinase inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule drug, and the '-tinib' suffix indicates it is a tyrosine kinase inhibitor.[1] While specific target information for this compound is not widely published, drugs of this class typically function by binding to the ATP-binding site of a specific kinase or a family of kinases, thereby inhibiting their enzymatic activity and blocking downstream signaling pathways that are often implicated in cell proliferation and survival.[2][3] For instance, the well-characterized TKI Dacomitinib is an irreversible inhibitor of the human epidermal growth factor receptor (EGFR) family of tyrosine kinases (EGFR/HER1, HER2, and HER4).[4]

Q2: How should I prepare and store this compound for in vitro experiments?

As with most small-molecule inhibitors, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to refer to the manufacturer's datasheet for specific solubility information. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before each experiment, an aliquot should be thawed and diluted to the final working concentration in the appropriate cell culture medium.

Q3: How do I determine the optimal working concentration of this compound?

The optimal concentration of this compound will be cell-line and assay-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental system. This typically involves treating cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) and measuring the desired endpoint, such as cell viability or target phosphorylation.

Q4: What are potential off-target effects of kinase inhibitors like this compound?

Most kinase inhibitors are not entirely specific and can inhibit other kinases, especially at higher concentrations.[2] These "off-target" effects can lead to misinterpretation of data.[2] It is important to be aware of the kinase selectivity profile of the inhibitor you are using, if available. If you observe unexpected phenotypes, consider the possibility of off-target effects. Using a secondary, structurally different inhibitor for the same target or using genetic approaches like siRNA or CRISPR to validate findings can help confirm that the observed effect is on-target.

Q5: How can I assess if this compound is inhibiting its target in my cells?

The most direct way to assess target engagement is to measure the phosphorylation status of the target kinase. For example, if this compound targets a receptor tyrosine kinase, you can perform a Western blot to detect the phosphorylated form of the receptor in response to ligand stimulation, with and without the inhibitor. A decrease in the phosphorylated form of the target would indicate successful inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or No Response to this compound Treatment

Q: My cells are showing variable or no response to this compound, even at high concentrations. What could be the cause?

A: Several factors could contribute to a lack of response. Here are some potential causes and troubleshooting steps:

  • Inhibitor Inactivity:

    • Improper Storage: Repeated freeze-thaw cycles or improper storage may have degraded the compound. Use a fresh aliquot of the inhibitor.

    • Precipitation: The inhibitor may have precipitated out of solution when diluted in aqueous media. Visually inspect the media for any precipitate. You may need to optimize the final DMSO concentration.

  • Cellular Factors:

    • Cell Line Resistance: The target kinase may not be expressed or may be mutated in your cell line, rendering it insensitive to the inhibitor.[3] Verify target expression using Western blot or qPCR. Sequence the kinase domain to check for known resistance mutations.

    • High Cell Density: High cell density can sometimes reduce the effective concentration of the inhibitor per cell. Ensure consistent cell seeding densities across experiments.

    • Cell Passage Number: The characteristics of cell lines can change with high passage numbers.[5][6] It is advisable to use cells within a consistent and low passage number range.

  • Experimental Design:

    • Incorrect Timing: The time point for analysis may not be optimal to observe the effect. Perform a time-course experiment to determine the best incubation time.

    • Assay Sensitivity: The assay used to measure the effect may not be sensitive enough. For cell viability, consider a more sensitive bioluminescent assay over a colorimetric one.[6]

Potential Cause Recommended Solution
Inhibitor degradationUse a fresh, properly stored aliquot of this compound.
Inhibitor precipitationVisually inspect for precipitate; optimize final DMSO concentration.
Lack of target expressionConfirm target expression via Western blot or qPCR.
Resistance mutationsSequence the target kinase to check for mutations.[3]
Inconsistent cell densityMaintain consistent cell seeding densities.
High cell passage numberUse cells within a defined, low passage number range.[5][6]
Suboptimal time pointPerform a time-course experiment.
Insufficient assay sensitivityUse a more sensitive assay (e.g., bioluminescent).[6]
Issue 2: Unexpected Cell Toxicity or Phenotypes

Q: I am observing significant cell death or unexpected phenotypes even at low concentrations of this compound, or in my control cells. What should I do?

A: Unexpected toxicity can be due to off-target effects, solvent toxicity, or experimental artifacts.

  • Solvent Toxicity:

    • High DMSO Concentration: The final concentration of the vehicle (e.g., DMSO) may be toxic to your cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a level tolerated by your cell line (typically <0.5%).

  • Off-Target Effects:

    • Inhibitor Specificity: As mentioned, this compound may inhibit other kinases that are critical for cell survival in your specific cell model.[2] If possible, consult kinase profiling data for this compound.

    • Validation: Use a structurally unrelated inhibitor for the same target or a genetic approach (siRNA/CRISPR) to confirm the phenotype is due to inhibition of the intended target.

  • Contamination:

    • Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs.[6] Regularly test your cell lines for mycoplasma.

Potential Cause Recommended Solution
High solvent (DMSO) concentrationKeep final DMSO concentration low (e.g., <0.5%) and consistent.
Off-target effectsConsult kinase profiling data; use orthogonal methods for validation.[2]
Mycoplasma contaminationRegularly test cell cultures for mycoplasma.[6]
Issue 3: Difficulty Interpreting Western Blot Results

Q: My Western blot results for target phosphorylation are inconsistent or difficult to interpret after this compound treatment. How can I improve this?

A: Inconsistent Western blot data can stem from various steps in the protocol.

  • Sample Preparation:

    • Rapid Lysis: After treatment, lyse the cells quickly on ice with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target.

    • Consistent Protein Concentration: Accurately quantify the protein concentration of your lysates and load equal amounts for each sample.

  • Antibody Issues:

    • Antibody Specificity: Ensure your phospho-specific antibody is validated for the application and does not cross-react with the non-phosphorylated protein.

    • Antibody Dilution: Optimize the antibody dilutions to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) to normalize your data.

    • Total Protein: To robustly quantify changes in phosphorylation, normalize the phospho-protein signal to the total protein signal for your target of interest.

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical TKI

This table presents hypothetical data to illustrate the concept of a kinase selectivity profile. Actual data for this compound should be obtained from the manufacturer or through experimental determination.

Kinase TargetIC50 (nM)
Primary Target(s)
Kinase A10
Kinase B25
Potential Off-Targets
Kinase C250
Kinase D>1000
Kinase E800
Kinase F>10000

Experimental Protocols & Visualizations

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the drug. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Phosphorylates PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound (Inhibitor) This compound->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the inhibitory action of a TKI like this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A 1. Seed Cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Prepare this compound serial dilutions B->C D 4. Treat cells with drug (include vehicle control) C->D E 5. Incubate for 24-72 hours D->E F 6. Perform Assay (e.g., MTT, Western Blot) E->F G 7. Data Acquisition (Plate reader, Imager) F->G H 8. Data Analysis (IC50, Phosphorylation level) G->H

Caption: A typical experimental workflow for evaluating a kinase inhibitor.

References

Cell line contamination issues in Dalmelitinib screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell line contamination issues that researchers, scientists, and drug development professionals may encounter during the screening of Dalmelitinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a second-generation, irreversible pan-HER inhibitor.[1][2] It targets the human epidermal growth factor receptor (HER) family of tyrosine kinases, including EGFR (HER1), HER2, and HER4.[3] By covalently binding to cysteine residues in the catalytic domains of these receptors, this compound irreversibly inhibits their activity.[3] This action blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[4]

Q2: How can cell line contamination affect the results of my this compound screening experiments?

Cell line contamination can significantly impact your results in several ways:

  • Altered Drug Sensitivity: The contaminating cells may have a different sensitivity to this compound than your cell line of interest. This can lead to inaccurate IC50 values, either masking the true efficacy of the drug or suggesting a false resistance. For instance, contamination with a more resistant cell line will artificially inflate the IC50 value.

  • Inaccurate Signaling Pathway Analysis: If the contaminating cell line has a different signaling profile, your analysis of this compound's effect on pathways like MAPK and PI3K/AKT will be skewed.[5]

  • Irreproducible Results: The proportion of contaminating cells can vary between experiments, leading to high variability and a lack of reproducibility in your findings.[6][7]

Q3: What are the common types of cell line contamination?

The most common types of cell line contamination are:

  • Cross-contamination with another cell line: This is a frequent issue where a faster-growing cell line can overtake the original culture.[9][10] The infamous HeLa cell line is a notorious contaminant due to its aggressive growth.[9]

  • Microbial contamination: This includes bacteria, yeasts, and molds, which are often visible by changes in the culture medium's turbidity or color.[11][12]

  • Mycoplasma contamination: Mycoplasma are small bacteria that lack a cell wall and are not visible with a standard light microscope.[13] They can alter cellular characteristics and functions without causing obvious signs of contamination. An estimated 15-35% of continuous cell cultures are contaminated with Mycoplasma.

  • Viral contamination: Viruses can also contaminate cell cultures and may not be readily detectable.[12][14]

Q4: How can I detect cell line contamination?

Regular testing is crucial for maintaining the integrity of your cell cultures. The recommended methods are:

  • Short Tandem Repeat (STR) Profiling: This is the gold standard for authenticating human cell lines.[15] It compares the DNA profile of your cell line to a reference database.[15][16]

  • Mycoplasma Testing: Several methods are available, including PCR-based assays, DNA staining (e.g., with Hoechst), and culture-based methods.[17][18][19] Routine testing, for instance on a monthly basis, is highly recommended.[20]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound across experiments.

Possible Cause: Cell line cross-contamination. The proportion of a contaminating, less sensitive cell line may be varying between your experimental setups.

Troubleshooting Steps:

  • Quarantine the cell line: Immediately stop using the cell line for critical experiments and physically isolate it from other cultures.[21]

  • Perform STR profiling: Authenticate the identity of your cell line by comparing its STR profile to the known profile from a reputable cell bank.

  • If contaminated: Discard the contaminated cell line and start a new culture from a validated, early-passage stock from a trusted source like the ATCC.[10][21]

  • If not contaminated: Review your experimental protocol for other sources of variability, such as reagent preparation, cell seeding density, and assay timing.

Issue 2: this compound appears less effective than expected, with a higher IC50 value.

Possible Cause: Mycoplasma contamination. Mycoplasma can alter cell metabolism and signaling, potentially inducing resistance to therapeutic agents.

Troubleshooting Steps:

  • Test for Mycoplasma: Use a reliable detection method, such as a PCR-based assay or a fluorescent DNA stain like Hoechst.

  • If positive for Mycoplasma:

    • Discard the culture: This is the safest and most recommended option to prevent the spread of contamination.

    • Treat the culture (if irreplaceable): If the cell line is invaluable, treatment with specific anti-Mycoplasma agents can be attempted. However, be aware that these treatments can be harsh on the cells and may not always be 100% effective.[22] After treatment, the cells should be re-tested to confirm the eradication of Mycoplasma.[22]

  • If negative for Mycoplasma: Investigate other potential causes for drug resistance, such as the development of resistance mutations (e.g., T790M in EGFR) or activation of bypass signaling pathways.[23][24]

Data Presentation

Table 1: Hypothetical Impact of Cell Line Contamination on this compound IC50 Values

Cell Line ScenarioExpected this compound IC50 (nM)Observed this compound IC50 (nM)Fold ChangeImplication
Pure Cancer Cell Line X (Sensitive)10101.0Accurate baseline efficacy.
Line X contaminated with 20% of resistant Cancer Cell Line Y10505.0False indication of reduced sensitivity.
Line X contaminated with Mycoplasma10808.0Misleading data suggesting drug resistance.

Experimental Protocols

Short Tandem Repeat (STR) Profiling

STR profiling is a method used to authenticate cell lines by analyzing specific, highly polymorphic regions of DNA.[25]

Methodology:

  • DNA Isolation: Isolate genomic DNA from a confluent culture of the cell line to be tested.

  • PCR Amplification: Amplify at least eight core STR loci (plus Amelogenin for gender identification) using a commercially available STR profiling kit with fluorescently labeled primers.[15]

  • Fragment Analysis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.[15]

  • Data Analysis: Determine the number of repeats for each STR allele by comparing the fragment sizes to an allelic ladder. The resulting STR profile is then compared to the reference STR profile of the cell line from a database (e.g., ATCC, DSMZ). A match of ≥80% is typically required for authentication.[16]

Mycoplasma Detection by PCR

This protocol describes a common and sensitive method for detecting Mycoplasma contamination.[19]

Methodology:

  • Sample Preparation: Collect 1 mL of supernatant from a cell culture that is 80-100% confluent and has been in the same media for at least 3 days.[18][22] Centrifuge the supernatant to pellet any cells and potential Mycoplasma.

  • DNA Extraction: Extract DNA from the pellet.

  • PCR Amplification: Perform PCR using primers that are specific to a conserved region of the Mycoplasma genome, such as the 16S rRNA gene.[26] Include positive and negative controls.

  • Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of a band of the expected size indicates Mycoplasma contamination.[26]

Mycoplasma Detection by Hoechst Staining

This method allows for the visualization of Mycoplasma DNA.[17]

Methodology:

  • Cell Seeding: Seed an indicator cell line (e.g., Vero) that is known to be Mycoplasma-free onto a coverslip in a culture dish.

  • Inoculation: Add a sample of the supernatant from the test cell culture to the indicator cells.

  • Incubation: Incubate for 3-5 days to allow for the amplification of any Mycoplasma.[17]

  • Fixation and Staining: Fix the cells and stain with Hoechst 33258, a fluorescent dye that binds to DNA.

  • Microscopy: Visualize the cells using a fluorescence microscope. The presence of small, fluorescent particles in the cytoplasm or on the cell surface, in addition to the cell nucleus, indicates Mycoplasma contamination.[12]

Visualizations

Dalmelitinib_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR/HER Family Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound's mechanism of action targeting the HER signaling pathway.

Dalmelitinib_Screening_Workflow start Start culture Culture Cells of Interest start->culture contam_check Authenticate & Test for Mycoplasma culture->contam_check seed Seed Cells into Assay Plates contam_check->seed Clean discard Discard Contaminated Culture contam_check->discard Contaminated treat Treat with this compound (Dose-Response) seed->treat incubate Incubate treat->incubate viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) incubate->viability analyze Analyze Data & Determine IC50 viability->analyze end End analyze->end

Caption: Experimental workflow for screening this compound.

Contamination_Troubleshooting_Tree start Inconsistent/Unexpected This compound Screening Results myco_test Perform Mycoplasma Test start->myco_test myco_pos Mycoplasma Positive? myco_test->myco_pos discard_myco Discard or Treat Culture Re-test myco_pos->discard_myco Yes str_test Perform STR Profiling myco_pos->str_test No str_match STR Profile Match? str_test->str_match discard_cross Discard Culture Obtain New Stock str_match->discard_cross No review_protocol Review Experimental Protocol & Reagents str_match->review_protocol Yes

Caption: Troubleshooting decision tree for cell line contamination.

References

Validation & Comparative

A Head-to-Head Comparison of Second-Generation EGFR Inhibitors in EGFR-Mutant NSCLC Models: Afatinib vs. Dacomitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Afatinib and Dacomitinib, two irreversible second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in the context of EGFR-mutant non-small cell lung cancer (NSCLC). This analysis is supported by preclinical and clinical data to inform research and development decisions.

Both Afatinib and Dacomitinib are potent, orally administered quinazoline-based TKIs that irreversibly bind to the kinase domains of the ErbB family of receptors. This mode of action distinguishes them from first-generation reversible inhibitors like gefitinib and erlotinib. By forming a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, these second-generation inhibitors lead to a sustained blockade of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][3][4] While both drugs share this fundamental mechanism, differences in their specific activity against various EGFR mutations and their clinical performance have been observed.

Mechanism of Action: Irreversible Pan-ErbB Inhibition

Afatinib and Dacomitinib exert their anti-cancer effects by irreversibly inhibiting signaling from all ErbB family receptors.[1][2] In EGFR-mutant NSCLC, the constitutive activation of EGFR drives tumor growth. Both drugs effectively block this aberrant signaling.[5] Preclinical studies have shown that this irreversible binding may offer an advantage over reversible inhibitors, potentially overcoming certain forms of resistance.[1] Dacomitinib, for instance, has shown preclinical efficacy against the T790M resistance mutation, although this has not translated into significant clinical activity in patients with this mutation.[4][6]

dot

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_drugs Second-Generation TKIs cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Afatinib Afatinib Afatinib->EGFR Dacomitinib Dacomitinib Dacomitinib->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of EGFR signaling by Afatinib and Dacomitinib.

Preclinical Efficacy in EGFR-Mutant NSCLC Models

In Vitro Studies

A substantial body of preclinical research has evaluated the in vitro activity of Afatinib and Dacomitinib against various EGFR-mutant NSCLC cell lines. These studies typically assess the concentration of the drug required to inhibit cell proliferation by 50% (IC50).

Cell LineEGFR MutationAfatinib IC50 (nM)Dacomitinib IC50 (nM)Reference
PC-9Exon 19 deletion~1~1-10[7]
HCC827Exon 19 deletion~1-10~1-10[8]
H1975L858R/T790M~10-100~10-100[8]
H3255L858R~1-10~1-10[9]

Note: IC50 values are approximate and can vary between studies based on experimental conditions.

Preclinical data suggests that both Afatinib and Dacomitinib are highly potent against NSCLC cell lines harboring common activating EGFR mutations (Exon 19 deletions and L858R).[7][9] Notably, both have also demonstrated activity against cell lines with the T790M resistance mutation, albeit at higher concentrations than those required for sensitizing mutations.[8]

In Vivo Studies

The anti-tumor activity of Afatinib and Dacomitinib has been further validated in in vivo xenograft models, where human NSCLC cells are implanted into immunodeficient mice.

Xenograft ModelEGFR MutationTreatmentTumor Growth InhibitionReference
PC-9Exon 19 deletionAfatinibSignificant[7]
H1975L858R/T790MAfatinibModerate[5]
Gefitinib-resistantVariousDacomitinibSignificant[6]

In vivo studies have confirmed the potent anti-tumor effects of both agents.[6][7] Dacomitinib, for example, has been shown to effectively reduce the growth of gefitinib-resistant NSCLC xenografts.[6] Similarly, Afatinib has demonstrated significant tumor regression in models driven by activating EGFR mutations.[5]

Clinical Comparison in EGFR-Mutant NSCLC

Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy and safety of different therapeutic agents. The ARCHER 1050 trial directly compared Dacomitinib to the first-generation EGFR TKI, gefitinib, in the first-line treatment of patients with advanced EGFR-mutant NSCLC.[10] While a direct large-scale phase III trial comparing Afatinib and Dacomitinib is lacking, a real-world observational study and comparative cohort studies have provided valuable insights.[11][12]

Clinical Trial / StudyComparisonKey Efficacy OutcomeKey Safety FindingReference
ARCHER 1050Dacomitinib vs. GefitinibDacomitinib showed significantly longer median PFS (14.7 vs. 9.2 months) and OS (34.1 vs. 26.8 months).Higher rates of grade 3/4 diarrhea and dermatitis with Dacomitinib.[10]
Real-world studyAfatinib vs. DacomitinibSimilar median PFS (18.9 vs. 16.3 months) and time to treatment failure.Higher incidence of diarrhea with Afatinib; higher incidence of paronychia with Dacomitinib.[12]
AFANDA StudyAfatinib vs. Dacomitinib (uncommon mutations)Dacomitinib showed a more favorable activity with manageable toxicity compared to afatinib.More G1 AEs with dacomitinib, but fewer G3 AEs.[11]

The ARCHER 1050 trial established Dacomitinib as a potent first-line option with a survival advantage over a first-generation TKI.[10] Real-world evidence suggests that Afatinib and Dacomitinib have comparable efficacy in patients with common EGFR mutations, with distinct side-effect profiles that can inform treatment decisions.[12] For patients with uncommon EGFR mutations, the AFANDA study suggests a potential advantage for Dacomitinib.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate EGFR TKIs.

dot

Experimental_Workflow General Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture 1. Cell Culture (EGFR-mutant NSCLC lines) Treatment 2. Treatment (Afatinib or Dacomitinib) Cell_Culture->Treatment Cell_Viability 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Western_Blot 4. Western Blot (p-EGFR, p-AKT, etc.) Treatment->Western_Blot Xenograft 1. Xenograft Implantation (NSCLC cells in mice) Tumor_Growth 2. Tumor Growth (to measurable size) Xenograft->Tumor_Growth Drug_Admin 3. Drug Administration (Oral gavage) Tumor_Growth->Drug_Admin Monitoring 4. Monitoring (Tumor volume, body weight) Drug_Admin->Monitoring Endpoint 5. Endpoint Analysis (Tumor weight, IHC) Monitoring->Endpoint

Caption: A generalized workflow for preclinical evaluation of EGFR TKIs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: EGFR-mutant NSCLC cells (e.g., PC-9, H1975) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of Afatinib or Dacomitinib for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: After treatment with Afatinib or Dacomitinib for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: EGFR-mutant NSCLC cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers.

  • Drug Administration: Mice are randomized into treatment groups and treated with Afatinib, Dacomitinib, or a vehicle control, typically via oral gavage, daily or on a specified schedule.

  • Efficacy Assessment: Tumor volume and body weight are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry (IHC) or western blotting.

Conclusion

Both Afatinib and Dacomitinib are potent second-generation EGFR TKIs with demonstrated efficacy in preclinical and clinical models of EGFR-mutant NSCLC. While they share a common mechanism of irreversible pan-ErbB inhibition, subtle differences in their activity against specific mutations and their clinical performance and safety profiles exist. Dacomitinib has shown a survival advantage over first-generation TKIs in a head-to-head trial, and emerging evidence suggests it may have favorable activity in patients with uncommon EGFR mutations. The choice between these agents in a clinical setting may be guided by the specific EGFR mutation, patient comorbidities, and the anticipated side-effect profile. For researchers, both compounds serve as valuable tools to further investigate the biology of EGFR-driven cancers and to develop next-generation therapeutic strategies.

References

In Vivo Validation of Dalmelitinib and PARP Inhibitor Synergy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies is a promising strategy in oncology to enhance efficacy and overcome resistance. This guide provides a comparative overview of the in vivo validation of the synergistic effects between Dalmelitinib, a selective c-Met kinase inhibitor, and PARP inhibitors. Due to the limited availability of direct in vivo studies on this compound in combination with PARP inhibitors, this guide draws upon preclinical data from studies investigating the synergy between other selective c-Met inhibitors and PARP inhibitors, providing an analogous comparison.

Mechanism of Synergy: Overcoming PARP Inhibitor Resistance

Preclinical evidence suggests a molecular crosstalk between the c-Met signaling pathway and PARP1 activity. Overexpression or activation of c-Met, a receptor tyrosine kinase, can lead to resistance to PARP inhibitors. This resistance is mediated, at least in part, by the ability of activated c-Met to phosphorylate PARP1. This phosphorylation enhances PARP1's enzymatic activity and may reduce its sensitivity to inhibition. By combining a c-Met inhibitor like this compound with a PARP inhibitor, this resistance mechanism can be overcome, leading to a synergistic anti-tumor effect.[1][2] The c-Met inhibitor blocks the phosphorylation of PARP1, thereby restoring the sensitivity of cancer cells to PARP inhibition and leading to increased DNA damage and apoptosis.[1][3][4]

Quantitative In Vivo Efficacy Data

The following tables summarize quantitative data from preclinical in vivo studies that have investigated the synergistic effects of combining a c-Met inhibitor with a PARP inhibitor in various cancer models. These studies utilize patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line-derived xenografts.

Table 1: Synergistic Effect of Olaparib and Savolitinib in Olaparib-Resistant Ovarian Cancer PDX Models

Treatment GroupTumor Growth Inhibition (%)Notes
Vehicle-Control group
Olaparib (100 mg/kg, daily, P.O.)Partial reductionIn models with acquired resistance
Savolitinib (25 mg/kg, daily, P.O.)Slight suppressionIn models with acquired resistance
Olaparib + SavolitinibSubstantial reductionMore efficient than single agents in resistant models

Data adapted from a study on olaparib-resistant epithelial ovarian cancer PDX models with BRCA mutations and cMET overexpression.[5]

Table 2: Synergistic Anti-Tumor Effect of HS10160 (PARP inhibitor) and HS10241 (c-Met inhibitor) in a Breast Cancer Xenograft Model

Treatment GroupTumor Growth SuppressionNotes
Vehicle-Control group
HS10160 (PARPi)Moderate
HS10241 (c-Met inhibitor)Moderate
HS10160 + HS10241SynergisticCombination led to significantly greater tumor growth suppression

This data is based on in vitro findings suggesting in vivo synergy.[2][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.

In Vivo Xenograft Studies in Ovarian Cancer PDX Models
  • Animal Model: NOD-scid IL2Rgammanull (NSG) mice were used for the subcutaneous transplantation of tumor tissues from patients with epithelial ovarian cancer harboring BRCA1 or BRCA2 mutations and cMET overexpression.[5]

  • Establishment of Resistant Models: Acquired resistance to olaparib was established by continuous treatment with olaparib (80-100 mg/kg, daily, P.O.) until tumors regressed and then regrew upon cessation of treatment.[5]

  • Drug Administration:

    • Olaparib was administered orally (P.O.) at a dose of 100 mg/kg daily.[5]

    • Savolitinib was administered orally (P.O.) at a dose of 25 mg/kg daily.[5]

    • Treatments were initiated when tumor volumes reached approximately 100 mm³.

  • Efficacy Assessment: Tumor growth was monitored regularly, and the efficacy of the combination treatment was compared to that of single agents and a vehicle control.[5]

In Vivo Studies with HS10160 and HS10241

While specific in vivo protocols for the combination of HS10160 and HS10241 were not detailed in the available abstracts, a common methodology for such studies is as follows:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for subcutaneous implantation of human breast or ovarian cancer cell lines.

  • Drug Administration:

    • The PARP inhibitor (HS10160) and the c-Met inhibitor (HS10241) would be administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Assessment: Tumor volumes are measured at regular intervals to determine the effect of single-agent and combination therapies on tumor growth. Statistical analyses are performed to assess the significance of the observed differences.

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Synergy_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor cMet_active Activated c-Met cMet->cMet_active Activates PARP1 PARP1 cMet_active->PARP1 Translocates to nucleus and phosphorylates pPARP1 Phosphorylated PARP1 DNA_damage DNA Damage pPARP1->DNA_damage Promotes DNA Repair (Resistance to PARPi) Apoptosis Apoptosis DNA_damage->Apoptosis Leads to HGF HGF HGF->cMet Binds This compound This compound (c-Met Inhibitor) This compound->cMet_active Inhibits PARPi PARP Inhibitor PARPi->PARP1 Inhibits

Caption: c-Met and PARP1 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Patient-Derived Ovarian Cancer Tissue (BRCA mut, cMET high) transplant Subcutaneous Transplantation into NSG Mice start->transplant tumor_growth Tumor Establishment (approx. 100 mm³) transplant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization group1 Vehicle Control randomization->group1 group2 This compound (analog) randomization->group2 group3 PARP inhibitor randomization->group3 group4 This compound (analog) + PARP inhibitor randomization->group4 treatment Daily Oral Administration group1->treatment group2->treatment group3->treatment group4->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Statistical Analysis monitoring->endpoint

Caption: In vivo xenograft experimental workflow.

References

A Head-to-Head Comparison of Dalmelitinib with other c-Met Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the c-Met receptor tyrosine kinase have emerged as a promising class of drugs for various malignancies where this pathway is dysregulated. This guide provides an objective, data-driven comparison of Dalmelitinib, a potent and selective c-Met inhibitor, with other notable c-Met inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are crucial for cell proliferation, survival, migration, and invasion. In many cancers, aberrant c-Met signaling, due to gene amplification, mutation, or overexpression, drives tumor growth and metastasis, making it an attractive therapeutic target.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 GRB2 GRB2 P1->GRB2 PI3K PI3K P2->PI3K STAT3 STAT3 P3->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration

Figure 1: Simplified c-Met signaling pathway.

Quantitative Comparison of c-Met Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-known c-Met inhibitors. It is important to note that the data presented are compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: Biochemical Potency Against c-Met Kinase

InhibitorTypeIC50 (nM)Ki (nM)Reference
This compound Selective c-Met2.9N/A[1]
CrizotinibMulti-kinase (ALK, ROS1, c-Met)11<0.025 (for ROS1)[2]
CabozantinibMulti-kinase (VEGFR, c-Met, RET)1.3N/A[2]
SavolitinibSelective c-Met5N/A[2]
CapmatinibSelective c-Met0.13N/A[2]
TepotinibSelective c-MetN/AN/A
TivantinibNon-ATP competitive c-MetN/A355[2]
PHA-665752Selective c-Met94[2][3]

N/A: Not available from the cited sources.

Table 2: Cellular Activity in c-Met Amplified Cancer Cell Lines

InhibitorCell LineIC50 (nM)Reference
This compound Various c-Met amplified lines6 - 33[1]
CrizotinibNCI-H1993 (c-Met altered)N/A
CabozantinibN/AN/A
SavolitinibN/AN/A
CapmatinibN/AN/A

Table 3: In Vivo Efficacy in Xenograft Models

InhibitorModelDosageTumor Growth Inhibition (%)Reference
This compound Human tumor xenograft in mice10 mg/kg29.5[1]
30 mg/kg34.2[1]
60 mg/kg61.4[1]

Comprehensive head-to-head in vivo efficacy data under identical experimental conditions is limited. The data for this compound is presented as reported in the available source.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the evaluation of c-Met inhibitors.

Biochemical c-Met Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant c-Met Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) Incubation Incubate c-Met Kinase with Inhibitor Reagents->Incubation Inhibitor Prepare Inhibitor Dilutions Inhibitor->Incubation Start_Reaction Add ATP and Substrate to Initiate Reaction Incubation->Start_Reaction Reaction_Time Incubate at RT (e.g., 60 minutes) Start_Reaction->Reaction_Time Stop_Reaction Stop Reaction (e.g., add ADP-Glo™ Reagent) Reaction_Time->Stop_Reaction Detection_Signal Measure Signal (Luminescence) Stop_Reaction->Detection_Signal Analysis Calculate IC50 Detection_Signal->Analysis

Figure 2: Workflow for a typical biochemical c-Met kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4].

  • Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted in DMSO and then further diluted in kinase buffer.

  • Kinase Reaction: The c-Met enzyme is pre-incubated with the diluted inhibitor for a defined period (e.g., 10-15 minutes) at room temperature in a 96- or 384-well plate.

  • Initiation: The kinase reaction is initiated by adding a mixture of ATP and the substrate. The final ATP concentration is typically at or near its Km value for c-Met.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or the remaining ATP is quantified. Common detection methods include radiometric assays (32P-ATP) or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced[4].

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of c-Met inhibitors on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells with known c-Met status (e.g., amplified, mutated, or wild-type) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the c-Met inhibitor or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Formation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of c-Met inhibitors in a living organism.

Xenograft_Workflow Start Implant Human Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Reach a Palpable Size Start->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer c-Met Inhibitor or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition, Perform Pharmacodynamic Studies Endpoint->Analysis

References

Validating Dalmelitinib's On-Target Effects: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dalmelitinib with other c-MET inhibitors, focusing on the validation of its on-target effects using CRISPR-Cas9 technology. We present supporting experimental data, detailed protocols, and visual workflows to aid in the objective assessment of this compound's performance.

Introduction to this compound and On-Target Validation

This compound is an orally active and selective inhibitor of the c-MET kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the c-MET signaling pathway is implicated in the development and progression of various cancers, making it a key therapeutic target.[2] Validating that a drug like this compound specifically inhibits its intended target, c-MET, while minimizing off-target effects is critical for ensuring its efficacy and safety. CRISPR-Cas9 gene editing has emerged as a powerful and precise tool for such target validation in preclinical research.[3][4]

Comparative Analysis of c-MET Inhibitors

To objectively evaluate this compound, its on-target potency and selectivity are compared with other known c-MET inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values against c-MET and a selection of key off-target kinases. Lower IC50 values indicate higher potency.

Kinase Inhibitorc-MET IC50 (nM)Key Off-Target Kinases and IC50 (nM)
This compound 2.9 [1]Data on a broad kinase panel is not publicly available.
Crizotinib8 - 11[5][6][7][8]ALK (24), ROS1 (Ki < 0.025)[5]
Cabozantinib1.3[9][10][11]VEGFR2 (0.035), RET (5.2), KIT (4.6), AXL (7), TIE2 (14.3), FLT3 (11.3)[9][10]
Capmatinib0.13[3][12][13][14]Highly selective (>10,000-fold over a large panel of human kinases)[13]
Tepotinib3 - 4[15][16][17]Highly selective (>200-fold over IRAK4, TrkA, Axl, IRAK1, Mer)[15]
Savolitinib5[18][19][20][21]Highly selective (>200-fold over a diverse panel of kinases)[21]

Experimental Protocols for CRISPR-Cas9 Mediated Target Validation

CRISPR-Cas9 technology can be employed to validate that the cellular effects of this compound are mediated through its inhibition of c-MET. This is achieved by creating cell lines where the MET gene is either knocked out or mutated, and then comparing the response to this compound in these engineered cells versus wild-type cells.

c-MET Knockout using CRISPR-Cas9

This protocol aims to completely ablate c-MET expression, rendering the cells insensitive to a c-MET-specific inhibitor if it acts solely on this target.

Methodology:

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two or more gRNAs targeting early exons of the MET gene to induce frameshift mutations leading to a premature stop codon and nonsense-mediated decay of the mRNA. Use online design tools to minimize off-target effects.

    • Synthesize the designed gRNAs.

  • Cas9 and gRNA Delivery:

    • Co-transfect a Cas9 expression vector and the synthesized gRNAs into the target cancer cell line (e.g., a cell line with c-MET amplification like Hs746T or SNU-5).[20]

    • Alternatively, deliver Cas9 and gRNAs as a ribonucleoprotein (RNP) complex via electroporation for improved efficiency and reduced off-target effects.

  • Clonal Selection and Validation:

    • Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines.

    • Expand the clones and screen for c-MET knockout by Western blot to confirm the absence of the c-MET protein.

    • Sequence the targeted genomic region in the knockout clones to identify the specific insertions or deletions (indels) introduced by CRISPR-Cas9.

  • Phenotypic Assays:

    • Treat the validated c-MET knockout clones and wild-type cells with a dose range of this compound.

    • Perform cell viability assays (e.g., MTS or CellTiter-Glo) to determine the IC50 of this compound in both cell lines. A significant increase in the IC50 in the knockout cells would confirm that this compound's anti-proliferative effect is c-MET dependent.

c-MET Point Mutation using CRISPR-Cas9

This protocol introduces a specific mutation in the ATP-binding pocket of c-MET that is predicted to confer resistance to this compound, providing more nuanced evidence of on-target engagement.

Methodology:

  • Design of sgRNA and Single-Stranded Donor Oligonucleotide (ssODN):

    • Design a gRNA that directs the Cas9 nuclease to cut near the desired mutation site within the MET gene.

    • Synthesize an ssODN that will serve as a template for homology-directed repair (HDR). This ssODN should contain the desired point mutation flanked by homology arms of approximately 40-100 nucleotides on each side, identical to the wild-type sequence.

  • Delivery of CRISPR-Cas9 Components:

    • Co-transfect the Cas9 nuclease, the designed gRNA, and the ssODN into the target cells.

  • Screening and Validation of Mutant Clones:

    • Select for cells that have incorporated the point mutation. This can be facilitated by introducing a silent mutation in the ssODN that creates a new restriction enzyme site for screening by PCR and restriction digest.

    • Isolate single-cell clones and sequence the targeted region of the MET gene to confirm the presence of the desired point mutation.

    • Confirm the expression of the mutant c-MET protein by Western blot.

  • Functional Analysis:

    • Treat the validated c-MET point mutant clones and wild-type cells with a range of this compound concentrations.

    • Measure the effect on cell viability and downstream signaling (e.g., phosphorylation of AKT and ERK) to determine if the point mutation confers resistance to this compound.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the c-MET signaling pathway, the experimental workflow for target validation, and the logical framework of the validation process.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 Recruits PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

c-MET Signaling Pathway

CRISPR_Validation_Workflow cluster_design Design Phase cluster_execution Experimental Phase cluster_analysis Analysis Phase gRNA_design gRNA Design for c-MET transfection Transfection of Cas9, gRNA, (ssODN) gRNA_design->transfection ssODN_design ssODN Design (for point mutation) ssODN_design->transfection clonal_selection Single-Cell Cloning transfection->clonal_selection validation Genomic & Protein Validation clonal_selection->validation treatment Treat with this compound validation->treatment assays Cell Viability & Signaling Assays treatment->assays comparison Compare WT vs. Engineered Cells assays->comparison

CRISPR-Cas9 Target Validation Workflow

Validation_Logic This compound This compound cMET_KO c-MET Knockout Cells This compound->cMET_KO Treats cMET_Mut c-MET Mutant Cells This compound->cMET_Mut Treats WT_Cells Wild-Type Cells This compound->WT_Cells Treats No_Effect No Effect on Viability cMET_KO->No_Effect cMET_Mut->No_Effect Reduced_Effect Reduced Effect on Viability WT_Cells->Reduced_Effect On_Target Conclusion: On-Target Effect No_Effect->On_Target Reduced_Effect->On_Target

Logical Framework for On-Target Validation

References

Dacomitinib's Toxicity Profile: A Comparative Analysis with Other EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the adverse event profiles of Dacomitinib in comparison to first and third-generation EGFR-TKIs, providing researchers and drug development professionals with essential data for informed decision-making.

Dacomitinib, a second-generation, irreversible tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR-activating mutations. However, its clinical utility is often weighed against its distinct toxicity profile. This guide provides a detailed comparative analysis of the adverse events associated with Dacomitinib and other key EGFR-TKIs, including the first-generation inhibitors Gefitinib and Erlotinib, the fellow second-generation inhibitor Afatinib, and the third-generation inhibitor Osimertinib.

Comparative Toxicity Analysis of EGFR-TKIs

The following tables summarize the incidence of common adverse events (AEs) observed in key clinical trials for Dacomitinib and its comparators. Data is presented for all grades and for severe (Grade ≥3) events, as defined by the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Gastrointestinal Toxicity

Diarrhea is a hallmark toxicity of EGFR-TKIs, with second-generation inhibitors generally associated with a higher incidence and severity.

Adverse EventDacomitinib (ARCHER 1050)Gefitinib (ARCHER 1050)Afatinib (LUX-Lung 3)Erlotinib (RADIANT)Osimertinib (FLAURA)
Diarrhea (All Grades) 87%56%95%52.2%58%
Diarrhea (Grade ≥3) 8%1%14%6.2%2%
Stomatitis (All Grades) 44%18%72%-32%
Stomatitis (Grade ≥3) 4%<1%9%-<1%
Decreased Appetite (All Grades) 31%25%29%-20%
Decreased Appetite (Grade ≥3) 2%1%4%-1%

Data compiled from the ARCHER 1050, LUX-Lung 3, RADIANT, and FLAURA clinical trials.

Dermatological Toxicity

Skin-related toxicities are also very common with EGFR inhibitor therapy.

Adverse EventDacomitinib (ARCHER 1050)Gefitinib (ARCHER 1050)Afatinib (LUX-Lung 3)Erlotinib (RADIANT)Osimertinib (FLAURA)
Rash (All Grades) 78%82%90%86.4%58%
Rash (Grade ≥3) 23%1%16%22.3%1%
Paronychia (All Grades) 62%20%57%-35%
Paronychia (Grade ≥3) 8%<1%11%-<1%
Dry Skin (All Grades) 30%16%31%-36%
Dry Skin (Grade ≥3) 1%0%<1%-<1%

Data compiled from the ARCHER 1050, LUX-Lung 3, RADIANT, and FLAURA clinical trials.

Other Notable Toxicities
Adverse EventDacomitinib (ARCHER 1050)Gefitinib (ARCHER 1050)Afatinib (LUX-Lung 3)Osimertinib (FLAURA)
Increased ALT (All Grades) 19%40%-25%
Increased ALT (Grade ≥3) 2%9%-5%
Interstitial Lung Disease (All Grades) 0.4%0.9%1.3%3.9%
Interstitial Lung Disease (Grade ≥3) 0.2%0.4%1.3%1.1%

Data compiled from the ARCHER 1050, LUX-Lung 3, and FLAURA clinical trials.

Experimental Protocols

The toxicity data presented is primarily derived from large, randomized, multicenter clinical trials. The methodologies for toxicity assessment in these key trials are outlined below.

ARCHER 1050 (Dacomitinib vs. Gefitinib)
  • Toxicity Assessment: Adverse events were monitored continuously throughout the study and for 30 days after the last dose of the study drug.

  • Grading: AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.0.[1]

  • Management: Dose interruptions and reductions were permitted for the management of toxicities. For dacomitinib, the dose could be reduced from 45 mg daily to 30 mg and then to 15 mg.[2][3]

LUX-Lung 3 (Afatinib vs. Chemotherapy)
  • Toxicity Assessment: Safety and tolerability were assessed by monitoring adverse events, laboratory tests, vital signs, and physical examinations.

  • Grading: Adverse events were graded using NCI CTCAE version 3.0.

  • Management: Dose reductions for afatinib were implemented for AEs of grade 3 or higher, prolonged grade 2 AEs, or intolerable grade 2 AEs. The dose could be reduced from 40 mg to 30 mg and then to 20 mg daily.

FLAURA (Osimertinib vs. Gefitinib/Erlotinib)
  • Toxicity Assessment: Adverse events were recorded at each study visit.

  • Grading: AEs were graded according to NCI CTCAE version 4.03.

  • Management: Dose interruption and reduction (from 80 mg to 40 mg daily) were used to manage treatment-related adverse events.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of toxicity evaluation, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Ligand Ligand (EGF) Ligand->EGFR Dacomitinib Dacomitinib (Irreversible Inhibitor) Dacomitinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Dacomitinib's Mechanism of Action.

Clinical_Trial_Toxicity_Workflow cluster_management Adverse Event Management Patient_Enrollment Patient Enrollment Baseline_Assessment Baseline Assessment (Labs, Physical Exam) Patient_Enrollment->Baseline_Assessment Treatment_Initiation Treatment Initiation Baseline_Assessment->Treatment_Initiation AE_Monitoring Ongoing AE Monitoring (Patient Reports, Clinician Assessment) Treatment_Initiation->AE_Monitoring AE_Grading AE Grading (NCI CTCAE) AE_Monitoring->AE_Grading Data_Analysis Data Analysis and Reporting AE_Monitoring->Data_Analysis Dose_Modification Dose Interruption/ Reduction AE_Grading->Dose_Modification If AE ≥ Grade 2/3 Supportive_Care Supportive Care AE_Grading->Supportive_Care For symptomatic AEs Treatment_Discontinuation Treatment Discontinuation (for severe/intolerable AEs) AE_Grading->Treatment_Discontinuation If severe/intolerable Dose_Modification->AE_Monitoring Supportive_Care->AE_Monitoring Treatment_Discontinuation->Data_Analysis

Caption: Clinical Trial Toxicity Assessment Workflow.

References

In Silico Docking Analysis: A Comparative Look at Dalmelitinib and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico docking studies involving Dalmelitinib, a selective c-Met kinase inhibitor, and other prominent Tyrosine Kinase Inhibitors (TKIs). Due to the limited publicly available direct comparative docking studies for this compound, this guide synthesizes data from various in silico analyses of TKIs targeting c-Met and other related kinases to offer a comprehensive perspective for researchers in drug discovery and development.

Introduction to this compound

This compound is an orally active and selective inhibitor of the c-Met kinase.[1] The c-Met receptor tyrosine kinase, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and angiogenesis.[2][3] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it a key therapeutic target.[2][3] this compound binds to the ATP-binding region of c-Met, thereby inhibiting its kinase activity and downstream signaling pathways such as PI3K/AKT, Ras/MAPK, and JAK/STAT.[1][4] It has a reported IC50 value of 2.9 nM against c-Met.[1]

Comparative Analysis of In Silico Docking Data

Tyrosine Kinase InhibitorTarget KinaseReported Binding Energy (kcal/mol)Noteworthy Interactions
This compound c-MetData Not Publicly AvailableBinds to the ATP-binding region of c-Met.[1]
Crizotinib c-Met, ALK, ROS1-11.31 (predicted)Interacts with key residues in the ATP binding pocket.[5][6]
Cabozantinib c-Met, VEGFR2, RET-8.4 (predicted for a P-gp analogue)Forms crucial interactions with residues like GLN942 in P-gp.[7]
Erlotinib EGFR-9.71 to -14.29 (predicted for analogues)Hydrogen bonding with key methionine residues.[8][9]
Gefitinib EGFR-6.82 to -7.71 (predicted)Interacts with Met793 in the EGFR binding pocket via H-bonds.[10]

Note: The binding energies listed above are sourced from different computational studies and are presented here for illustrative purposes. Direct comparison requires a standardized docking protocol.

Experimental Protocols: A Representative In Silico Docking Methodology

The following protocol outlines a general methodology for conducting in silico docking studies of TKIs, based on common practices reported in the literature.[11][12][13][14]

Protein and Ligand Preparation
  • Protein Structure Retrieval: The 3D crystal structure of the target kinase (e.g., c-Met, EGFR) is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The structure is then minimized to relieve any steric clashes.

  • Ligand Structure Preparation: The 2D structures of the TKI ligands (e.g., this compound, Crizotinib) are sketched using molecular editing software and then converted to 3D structures. Ligand geometries are optimized using a suitable force field.

Molecular Docking
  • Grid Generation: A grid box is defined around the active site of the target protein to specify the docking search space.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Schrödinger Suite, or GOLD.[11][15] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various ligand conformations and orientations within the protein's binding site.[16]

  • Scoring and Analysis: The docking poses are evaluated using a scoring function that predicts the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and protein residues are analyzed to understand the binding mode.

Post-Docking Analysis
  • Binding Pose Visualization: The best-docked poses are visualized using molecular graphics software to examine the interactions between the ligand and the active site residues.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the ligand-protein complex, MD simulations can be performed. This provides insights into the dynamic behavior of the complex over time.

Signaling Pathway Visualization

The diagram below illustrates the c-Met signaling pathway, which is inhibited by this compound. Upon binding of HGF, c-Met dimerizes and autophosphorylates, leading to the activation of downstream pathways that promote cell growth, survival, and migration.[4][17]

cMet_signaling_pathway cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Angiogenesis Angiogenesis Dimerization->Angiogenesis This compound This compound This compound->cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration JAK_STAT->Migration

Figure 1. The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in silico docking study.

in_silico_docking_workflow start Start protein_prep Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (2D to 3D) start->ligand_prep grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen docking Molecular Docking ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis md_sim Molecular Dynamics (Optional) analysis->md_sim end End analysis->end md_sim->end

Figure 2. A generalized workflow for in silico molecular docking studies.

Conclusion

In silico docking is a powerful tool in modern drug discovery, providing valuable insights into the potential binding of small molecules to their protein targets. While direct comparative docking data for this compound is still emerging, analysis of its target, c-Met, and comparison with other TKIs through established computational methods can guide further research and development. The methodologies and pathways described herein offer a foundational understanding for researchers aiming to explore the therapeutic potential of this compound and other novel TKIs.

References

Assessing the Synergistic Effects of Dacomitinib with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dacomitinib, a second-generation irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. Beyond its monotherapy potential, emerging preclinical evidence suggests that Dacomitinib can act synergistically with traditional chemotherapy agents, potentially overcoming drug resistance and enhancing therapeutic outcomes. This guide provides a comparative overview of the synergistic effects of Dacomitinib with various chemotherapy drugs, supported by available experimental data.

Synergistic Potential of Dacomitinib in Combination Therapy

Preclinical studies have begun to explore the synergistic interactions between Dacomitinib and cytotoxic chemotherapy agents, primarily in the context of ovarian and non-small cell lung cancer. The underlying hypothesis is that the dual targeting of distinct cellular pathways—EGFR-mediated signaling by Dacomitinib and DNA replication or microtubule stability by chemotherapy—can lead to a more potent anti-tumor response than either agent alone.

Dacomitinib and Platinum-Based Agents (Cisplatin)

In preclinical models of cisplatin-resistant ovarian cancer, the combination of Dacomitinib and cisplatin has shown promising results. Studies indicate that Dacomitinib can improve the chemosensitivity of resistant cells.

Key Findings:

  • Enhanced Apoptosis: Co-administration of Dacomitinib and cisplatin significantly increases the rate of apoptosis in cisplatin-resistant ovarian cancer cells compared to either drug alone[1][2].

  • Modulation of Resistance Markers: Dacomitinib has been observed to decrease the expression of P-glycoprotein (P-GP), a key efflux pump associated with multidrug resistance, in cisplatin-resistant cells[1][2].

Dacomitinib and Taxanes (Paclitaxel)

The combination of Dacomitinib with paclitaxel has been investigated in paclitaxel-resistant ovarian cancer cells, demonstrating a mechanism to overcome resistance.

Key Findings:

  • Resensitization to Paclitaxel: Dacomitinib effectively resensitizes paclitaxel-resistant ovarian cancer cells to the cytotoxic effects of paclitaxel[3][4].

  • Induction of Reactive Oxygen Species (ROS): The synergistic effect is mediated, at least in part, by a significant elevation in intracellular ROS levels, leading to increased cell cytotoxicity[3][4].

  • Inhibition of EGFR Signaling: Dacomitinib's inhibition of the EGFR signaling pathway plays a crucial role in its ability to restore paclitaxel sensitivity[3][4].

Quantitative Analysis of Synergy

While qualitative descriptions of synergy are available, detailed quantitative analyses, such as the calculation of a Combination Index (CI) using the Chou-Talalay method, are limited in the currently available literature for Dacomitinib in combination with chemotherapy. A CI value of <1 typically indicates synergy, a value of 1 indicates an additive effect, and a value of >1 indicates antagonism. Further studies are needed to provide these precise quantitative measures for a broader range of cancer types and chemotherapy agents.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the synergistic effects of Dacomitinib with chemotherapy agents.

Cell Viability and Synergy Assay (Chou-Talalay Method)

This assay is fundamental to determining the nature of the interaction between two drugs.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of Dacomitinib and the chemotherapy agent (e.g., cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).

  • Drug Treatment: Treat the cells with a range of concentrations of Dacomitinib alone, the chemotherapy agent alone, and combinations of both drugs at a constant ratio. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Determine cell viability using a standard method such as the MTT or WST-1 assay.

  • Data Analysis: Calculate the fraction of affected cells for each treatment. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method[5].

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method quantifies the extent of apoptosis induced by the drug combination.

Protocol:

  • Cell Treatment: Treat cells with Dacomitinib, the chemotherapy agent, the combination, or a vehicle control for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay is used to determine the role of oxidative stress in the synergistic interaction.

Protocol:

  • Cell Treatment: Treat cells with the individual drugs, their combination, or a vehicle control.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of Dacomitinib with chemotherapy is believed to stem from the simultaneous disruption of multiple, critical cancer-related pathways.

EGFR Signaling Pathway

Dacomitinib is a potent and irreversible inhibitor of the entire HER family of receptors (EGFR/HER1, HER2, and HER4). The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Dacomitinib Dacomitinib Dacomitinib->EGFR Inhibits Chemotherapy Chemotherapy (e.g., Cisplatin, Paclitaxel) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Microtubule_Disruption Microtubule Disruption Chemotherapy->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis

Caption: EGFR signaling pathway and points of intervention by Dacomitinib and chemotherapy.

By blocking the EGFR pathway, Dacomitinib inhibits downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for tumor cell growth and survival.

Experimental Workflow for Synergy Assessment

A typical workflow for assessing the synergistic effects of Dacomitinib with a chemotherapy agent involves a series of in vitro experiments.

Experimental_Workflow start Start: Select Cancer Cell Line viability_assay Cell Viability Assay (MTT/WST-1) start->viability_assay chou_talalay Chou-Talalay Analysis (Calculate CI) viability_assay->chou_talalay synergy_conclusion Determine Synergy, Additivity, or Antagonism chou_talalay->synergy_conclusion mechanistic_studies Mechanistic Studies synergy_conclusion->mechanistic_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis_assay ros_assay ROS Assay (DCFH-DA) mechanistic_studies->ros_assay western_blot Western Blot (Signaling Proteins) mechanistic_studies->western_blot end End: Conclude on Synergistic Mechanism apoptosis_assay->end ros_assay->end western_blot->end

Caption: A standard experimental workflow for in vitro synergy assessment.

Logical Relationship of Synergistic Action

The synergistic effect of Dacomitinib and chemotherapy can be understood as a multi-pronged attack on the cancer cell's survival mechanisms.

Synergistic_Action Dacomitinib Dacomitinib EGFR_Inhibition Inhibition of EGFR Signaling Dacomitinib->EGFR_Inhibition Chemotherapy Chemotherapy Cytotoxic_Stress Induction of Cytotoxic Stress (e.g., DNA damage, ROS) Chemotherapy->Cytotoxic_Stress Reduced_Proliferation Reduced Cell Proliferation & Survival EGFR_Inhibition->Reduced_Proliferation Increased_Apoptosis Increased Apoptosis Cytotoxic_Stress->Increased_Apoptosis Synergistic_Effect Synergistic Anti-Tumor Effect Reduced_Proliferation->Synergistic_Effect Increased_Apoptosis->Synergistic_Effect

Caption: Logical flow of the synergistic interaction between Dacomitinib and chemotherapy.

Conclusion and Future Directions

The preclinical data, although currently limited primarily to ovarian cancer models, provides a strong rationale for the clinical investigation of Dacomitinib in combination with chemotherapy. The observed synergy with platinum agents and taxanes suggests a potential to enhance treatment efficacy and overcome resistance.

Future research should focus on:

  • Quantitative Synergy Analysis: Conducting comprehensive studies to determine CI values for Dacomitinib with a wider range of chemotherapy agents in various cancer types, particularly in NSCLC.

  • In Vivo Validation: Translating the in vitro findings into in vivo animal models to assess the therapeutic efficacy and safety of these combinations in a more complex biological system.

  • Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the synergistic potential of Dacomitinib and chemotherapy in patients with advanced cancers.

By elucidating the synergistic mechanisms and validating these combination strategies, Dacomitinib could become a valuable component of combination chemotherapy regimens, offering improved outcomes for cancer patients.

References

Safety Operating Guide

Proper Disposal of Dalmelitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Dalmelitinib must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential information on the proper disposal of this compound waste, in line with safety data sheet recommendations and general laboratory best practices.

Hazard Profile of this compound

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Due to its environmental toxicity, it is imperative to prevent its release into the environment by avoiding disposal down the drain or in regular trash.

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol for this compound Waste

The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment[2]. All personnel handling this compound must be trained on these procedures.

1. Waste Segregation and Collection:

  • Identify Waste Streams: Differentiate between the following types of this compound waste:

    • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, empty vials, and contaminated lab supplies (e.g., pipette tips, weighing paper).

    • Liquid Waste: Unused or expired this compound solutions, and solvents used for cleaning contaminated glassware.

  • Use Designated Waste Containers:

    • Collect all this compound-contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.

    • The containers must be appropriate for hazardous chemical waste and comply with your institution's and local regulations.

    • Label the containers with "Hazardous Waste," "this compound," and the appropriate hazard symbols.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety goggles with side-shields[1][3].

    • Protective gloves[1][3].

    • Impervious clothing or a lab coat[1][3].

    • A suitable respirator may be required for tasks that could generate dust or aerosols[1][3].

3. Spill Management:

  • In case of a spill, immediately contain the area.

  • Collect all spillage using appropriate absorbent materials[1].

  • Place the contaminated absorbent material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

4. Storage of Waste:

  • Store this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory[4].

  • Ensure the containers are tightly sealed to prevent leaks or spills.

5. Final Disposal:

  • Do Not Dispose in Regular Trash or Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of in the sanitary sewer system or as regular solid waste[1][5].

  • Engage a Licensed Waste Disposal Vendor: The disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal company[1][6]. Your institution's Environmental Health and Safety (EHS) department can provide guidance on the approved vendors and procedures.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste in a laboratory setting.

Dalmelitinib_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Disposal Pathway start Experiment with this compound gen_waste Generate this compound Waste start->gen_waste spill Spill Occurs start->spill segregate Segregate Waste Streams gen_waste->segregate spill->gen_waste No collect_spill Collect Spillage [P391] spill->collect_spill Yes collect_spill->segregate solid_waste Solid Waste (PPE, Vials) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste label_solid Label as Hazardous: 'this compound Solid Waste' solid_waste->label_solid label_liquid Label as Hazardous: 'this compound Liquid Waste' liquid_waste->label_liquid store_waste Store in Designated Satellite Accumulation Area label_solid->store_waste label_liquid->store_waste disposal_decision Avoid Environmental Release [P273] store_waste->disposal_decision improper_disposal Improper Disposal (Trash / Drain) disposal_decision->improper_disposal Incorrect proper_disposal Dispose via Approved Waste Disposal Plant [P501] disposal_decision->proper_disposal Correct end Document Disposal proper_disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Dalmelitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Dalmelitinib must adhere to stringent safety protocols to mitigate risks associated with this potent compound. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous care in its handling and disposal is paramount. The following sections detail the necessary precautions and procedural steps.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.

PPE CategoryEquipmentSpecifications and Use
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.[1]
Hand Protection Chemical-resistant protective glovesNitrile or latex gloves are recommended. Double gloving is advisable for enhanced protection.[2]
Body Protection Impervious clothingA lab coat, scrubs, or a protective suit should be worn to prevent skin contact.[1][3] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[1][4]
Respiratory Protection Suitable respiratorA NIOSH/MSHA-approved respirator is necessary, especially when handling the powder form or when engineering controls like a fume hood are not available, to avoid inhalation of dust or aerosols.[1][5]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.

  • Handling:

    • Avoid inhalation, and contact with eyes and skin.[1]

    • Handle in a well-ventilated area, preferably within a laboratory fume hood.[1][5]

    • Minimize dust and aerosol formation.[1][4]

    • Do not eat, drink, or smoke in areas where this compound is handled.[1][3][6]

    • Wash hands thoroughly after handling.[1][3][6]

  • Storage:

    • Keep the container tightly sealed.[1]

    • Store in a cool, well-ventilated area.[1]

    • Protect from direct sunlight and sources of ignition.[1]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency Procedures and First Aid

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water. Seek medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Spill and Disposal Management

Accidental spills must be managed promptly and safely.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.[4]

    • Wear full PPE, including a respirator.[5]

    • Contain the spill to prevent further spread.

    • For liquid spills, absorb with an inert material.

    • For solid spills, carefully collect the material in a manner that avoids dust generation.[4]

    • Clean the spill area thoroughly.

    • Place all contaminated materials into a sealed, labeled container for disposal.[4]

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste.[1]

    • All waste must be disposed of in accordance with local, state, and federal regulations.[4]

    • Avoid release to the environment and prevent entry into drains or water courses.[1][3]

To further clarify the procedural workflow for ensuring safety when working with this compound, the following diagram outlines the key decision-making and action steps.

Dalmelitinib_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal start Start: Handling this compound assess_risk Assess Risks: - Quantity - Physical Form (Solid/Liquid) - Procedure start->assess_risk select_ppe Select Appropriate PPE: - Goggles - Gloves (Double) - Lab Coat/Suit - Respirator assess_risk->select_ppe prepare_workspace Prepare Workspace: - Ensure fume hood is operational - Have spill kit ready select_ppe->prepare_workspace handling_procedure Perform Experimental Procedure prepare_workspace->handling_procedure spill_check Spill Occurred? handling_procedure->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes continue_work Continue Procedure spill_check->continue_work No decontaminate Decontaminate Workspace and Equipment spill_response->decontaminate continue_work->decontaminate dispose_waste Dispose of Waste: - Segregate hazardous waste - Label container correctly decontaminate->dispose_waste remove_ppe Remove PPE Safely dispose_waste->remove_ppe end End remove_ppe->end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.